Product packaging for IU1(Cat. No.:CAS No. 314245-33-5)

IU1

Cat. No.: B1684679
CAS No.: 314245-33-5
M. Wt: 300.4 g/mol
InChI Key: JUWDSDKJBMFLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IU1 is an organic molecular entity. It has a role as an EC 3.4.19.* (omega-peptidase) inhibitor.
a USP14 inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21FN2O B1684679 IU1 CAS No. 314245-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWDSDKJBMFLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350196
Record name 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314245-33-5
Record name 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IU1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the compound 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1. This molecule is a significant research tool due to its role as a selective and reversible inhibitor of Ubiquitin-Specific Protease 14 (USP14).

Physicochemical Properties

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a synthetic, cell-permeable small molecule.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₁FN₂O[2][3]
Molecular Weight 300.37 g/mol [2]
CAS Number 314245-33-5[2]
Appearance Off-white to light brown powder[2]
Solubility DMSO: >10 mg/mL[2]
Boiling Point (Predicted) 437.0 ± 45.0 °C[2]
Density (Predicted) 1.16 ± 0.1 g/cm³[2]
Storage Temperature 2-8°C[2]

Basicity

The basicity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is attributed to the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.

PropertyValueSource
pKa (Predicted) 8.20 ± 0.20[2]

Note: The provided pKa value is a computational prediction. Experimental determination is recommended for precise applications.

Experimental Protocol for pKa Determination (Potentiometric Titration)

A standard method for the experimental determination of pKa is potentiometric titration. The following is a general protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and a pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch-derived equations.

Synthesis

Proposed Synthesis Workflow

G A 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., 2-bromoacetyl chloride) B->C D 2-Bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one C->D F Nucleophilic Substitution D->F E Pyrrolidine E->F G 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound)

This protocol is a representative example based on common synthetic methodologies for α-amino ketones.

Step 1: Friedel-Crafts Acylation

  • To a solution of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add 2-bromoacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution

  • Dissolve the purified 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).

  • Add an excess of pyrrolidine to the solution. A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any salts.

  • Dry the organic layer, concentrate, and purify the final product, 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound), by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound is a selective and reversible inhibitor of the deubiquitinating enzyme (DUB) USP14, which is associated with the proteasome.[1]

ParameterValueSource
Target Ubiquitin-Specific Protease 14 (USP14)[1]
IC₅₀ 4-5 µM (or 4.7 µM)[1]
Activity Reversible Inhibition[1]
Signaling Pathway of USP14 Inhibition by this compound

USP14 functions to trim ubiquitin chains from proteins targeted for degradation by the proteasome, which can delay their degradation. By inhibiting USP14, this compound enhances the degradation of certain proteasome substrates.[1]

G cluster_proteasome Proteasome Proteasome 26S Proteasome USP14 USP14 Proteasome->USP14 Association Degradation Enhanced Protein Degradation Proteasome->Degradation Deubiquitination Deubiquitination USP14->Deubiquitination Ub_Protein Ubiquitinated Protein Substrate Ub_Protein->Proteasome Binding to Proteasome This compound This compound This compound->USP14 Inhibition Deubiquitination->Ub_Protein

References

In-Depth Technical Guide: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 314245-33-5

Abstract

This technical guide provides a comprehensive overview of 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1. As a selective and reversible inhibitor of Ubiquitin Specific Peptidase 14 (USP14), a deubiquitinating enzyme associated with the proteasome, this compound has emerged as a significant tool in cell biology and a potential therapeutic agent. This document collates available data on its chemical and physical properties, mechanism of action, and experimental applications. Detailed protocols for key in vitro and in vivo assays are provided, alongside a summary of its effects on various protein substrates. This guide is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, neurodegenerative diseases, and drug discovery.

Chemical and Physical Properties

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a synthetic, cell-permeable small molecule. Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 314245-33-5[1][2][3]
Molecular Formula C₁₈H₂₁FN₂O[1][2][3]
Molecular Weight 300.37 g/mol [1][2][3]
Appearance Off-white to light brown solid/powder[1][3]
Purity ≥98% (by HPLC)[4]
Solubility Soluble in DMSO (>10 mg/mL) and Ethanol. Insoluble in water.[1][3]
Storage Store at -20°C as a solid. Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[3]

Mechanism of Action

This compound is a selective and reversible inhibitor of Ubiquitin Specific Peptidase 14 (USP14), a deubiquitinating enzyme (DUB) associated with the 19S regulatory particle of the proteasome.[5] USP14 functions to trim ubiquitin chains from protein substrates, which can delay their degradation by the proteasome.[5]

By inhibiting the catalytic activity of USP14, this compound prevents this "chain-trimming" process. This leads to an accumulation of polyubiquitinated proteins at the proteasome, thereby enhancing their degradation.[5] Structural studies have revealed that this compound and its analogs bind to a unique allosteric site on USP14, distinct from the catalytic site. This binding sterically blocks the C-terminus of ubiquitin from accessing the active site, thus inhibiting USP14's deubiquitinating activity.[6][7]

The inhibitory effect of this compound is specific to the proteasome-bound, activated form of USP14.[2]

Signaling Pathway Diagram

USP14_Inhibition cluster_proteasome Ubiquitin-Proteasome System cluster_usp14 USP14 Regulation cluster_inhibition Inhibition by this compound Protein Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3) Proteasome 26S Proteasome Ub_Protein->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Ub Ubiquitin Proteasome->Ub Ubiquitin Recycling USP14 USP14 Proteasome->USP14 Association & Activation USP14->Ub_Protein Deubiquitination (Chain Trimming) This compound This compound This compound->USP14 Inhibits experimental_workflow start Start: Hypothesis that Protein X is a USP14 substrate cell_culture Cell Culture (Expressing Protein X) start->cell_culture treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis western_blot Western Blot for Protein X cell_lysis->western_blot quantification Quantify Protein X levels western_blot->quantification conclusion Conclusion: This compound enhances degradation of Protein X quantification->conclusion

References

The Core Mechanism of Action of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a significant small molecule inhibitor targeting the ubiquitin-proteasome system (UPS). As a reversible and specific inhibitor of Ubiquitin-Specific Peptidase 14 (USP14), this compound presents a compelling mechanism for enhancing the degradation of ubiquitinated proteins. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting protein degradation pathways.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a vital role in protein quality control, cell cycle regulation, and signal transduction. Deubiquitinating enzymes (DUBs) are key regulators of this system, removing ubiquitin chains from substrate proteins and thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Peptidase 14 (USP14) is a proteasome-associated DUB that can trim ubiquitin chains from substrates, a process that can inhibit their degradation.

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) has emerged as a valuable research tool and potential therapeutic lead due to its specific inhibition of USP14. By inhibiting USP14, this compound effectively enhances the degradation of certain proteasomal substrates, a mechanism with potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in oncology.[1][2]

Pharmacological Profile of this compound

This compound is a cell-permeable small molecule that acts as a reversible and selective inhibitor of USP14.[3][4] Its primary mechanism of action is the inhibition of the ubiquitin chain trimming activity of the 26S proteasome, which can lead to the enhanced degradation of certain proteasomal substrates.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

ParameterValueAssay TypeReference
IC50 for USP14 4-5 µMUb-AMC Hydrolysis Assay[5]
Effective Concentration (Tau reduction in MEFs) 50 µMCell-based immunoblotting[6]
Effective Concentration (inhibition of PGJ2-induced Ub-protein accumulation in neurons) >25 µMCell-based immunoblotting[2]
Effective Concentration (in vitro Ub-cyclin B degradation) 34 µMIn vitro degradation assay[6]
Effective Concentration (in vitro Sic1PY degradation) 75 µMIn vitro degradation assay[6]

Core Mechanism of Action: Inhibition of USP14

The central mechanism of action of this compound is its direct inhibition of the deubiquitinating activity of USP14 at the 26S proteasome.

The Ubiquitin-Proteasome System and the Role of USP14

The 26S proteasome is a large protein complex that recognizes, unfolds, and degrades polyubiquitinated proteins. USP14 is one of the three deubiquitinating enzymes associated with the proteasome. Its primary role is to cleave ubiquitin chains from substrate proteins just before their degradation. This "trimming" of the ubiquitin chain can lead to the substrate's release from the proteasome, thus antagonizing its degradation.

This compound-Mediated Enhancement of Proteasomal Degradation

This compound binds to USP14 and inhibits its catalytic activity. This inhibition prevents the removal of ubiquitin chains from proteasome-bound substrates. As a result, the substrates remain polyubiquitinated, are committed to degradation by the proteasome, and their overall degradation is enhanced. This mechanism has been shown to be effective for disease-relevant proteins such as Tau, which is implicated in Alzheimer's disease.[2][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the ubiquitin-proteasome pathway.

IU1_Mechanism_of_Action cluster_UPS Ubiquitin-Proteasome System Ub_Protein Ubiquitinated Substrate Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Binding Deubiquitination Deubiquitination (Chain Trimming) Ub_Protein->Deubiquitination Degradation Protein Degradation (Peptides) Proteasome->Degradation Degrades USP14 USP14 Proteasome->USP14 Association USP14->Deubiquitination Released_Protein Released Substrate (Spared from Degradation) Deubiquitination->Released_Protein This compound This compound This compound->USP14 Inhibits

Mechanism of this compound in the Ubiquitin-Proteasome System.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

USP14 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay is a standard method to measure the deubiquitinating activity of USP14 and its inhibition by compounds like this compound.

Principle: The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic substrate. When cleaved by a DUB, the free AMC molecule fluoresces. The rate of increase in fluorescence is proportional to the DUB activity.

Protocol:

  • Reagents: Purified 26S proteasome, recombinant human USP14, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2), this compound stock solution (in DMSO), and a multi-well plate reader with fluorescence detection (Excitation: ~350 nm, Emission: ~460 nm).

  • Procedure: a. Prepare a reaction mixture containing the 26S proteasome and USP14 in the assay buffer. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature. d. Initiate the reaction by adding the Ub-AMC substrate to a final concentration of approximately 1 µM. e. Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Substrate Degradation Assay

This assay directly assesses the effect of this compound on the degradation of a specific ubiquitinated substrate by the proteasome.

Principle: A radiolabeled or epitope-tagged ubiquitinated substrate is incubated with purified proteasomes in the presence or absence of this compound. The degradation of the substrate is monitored over time by SDS-PAGE and autoradiography or immunoblotting.

Protocol:

  • Reagents: Purified 26S proteasome, recombinant USP14, in vitro ubiquitinated substrate (e.g., 35S-labeled Ub-cyclin B or His-tagged Sic1PY), ATP regenerating system, assay buffer, this compound stock solution.

  • Procedure: a. Set up reactions containing the 26S proteasome, USP14, and the ubiquitinated substrate in the assay buffer with the ATP regenerating system. b. Add this compound or DMSO to the reactions. c. Incubate the reactions at 37°C. d. At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer. e. Analyze the samples by SDS-PAGE followed by autoradiography (for radiolabeled substrates) or immunoblotting (for tagged substrates).

  • Data Analysis: Quantify the amount of remaining substrate at each time point to determine the degradation rate.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a USP14 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models HTS High-Throughput Screening (e.g., Ub-AMC Assay) Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Selectivity Selectivity Profiling (against other DUBs) Hit_Validation->Selectivity Mechanism Mechanism of Inhibition Studies (e.g., Reversibility) Selectivity->Mechanism Substrate_Degradation In Vitro Substrate Degradation Assay (e.g., Ub-Cyclin B, Sic1) Mechanism->Substrate_Degradation Target_Engagement Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) Substrate_Degradation->Target_Engagement Protein_Levels Effect on Substrate Protein Levels (e.g., Tau, TDP-43 via Immunoblot) Target_Engagement->Protein_Levels Ubiquitination Analysis of Cellular Ubiquitination Protein_Levels->Ubiquitination Toxicity Cytotoxicity Assays Ubiquitination->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Efficacy Efficacy in Disease Models (e.g., Neurodegeneration, Cancer) PK_PD->Efficacy

Experimental workflow for the characterization of a USP14 inhibitor.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a well-characterized, selective inhibitor of USP14 that enhances proteasomal degradation of specific substrates. Its defined mechanism of action and the availability of robust experimental protocols make it an invaluable tool for researchers studying the ubiquitin-proteasome system and a promising starting point for the development of novel therapeutics for a range of diseases. This guide provides the foundational knowledge required for the effective utilization and further investigation of this important small molecule.

References

The Discovery and Scientific Journey of a Novel USP14 Inhibitor: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Overview for the Scientific Community

Introduction

In the landscape of drug discovery, the ubiquitin-proteasome system (UPS) has emerged as a critical regulator of cellular protein homeostasis, making it a prime target for therapeutic intervention in a host of diseases, including neurodegenerative disorders and cancer. Within this intricate system, deubiquitinating enzymes (DUBs) play a pivotal role by removing ubiquitin tags from proteins, thereby rescuing them from degradation. One such DUB, Ubiquitin-Specific Protease 14 (USP14), has garnered significant attention for its association with the proteasome and its ability to modulate protein degradation. This technical guide delves into the discovery and history of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, a small molecule inhibitor of USP14, widely known in the scientific literature as IU1.

The journey of this compound began with a large-scale effort to identify novel modulators of the UPS. Finley's group reported the discovery of this compound through a high-throughput screen of 63,052 compounds.[1] This screen was designed to identify inhibitors of the deubiquitinating activity of recombinant USP14 when associated with the 26S proteasome.[1] Among 215 initial hits, only three demonstrated selectivity for USP14, with this compound emerging as the most potent and selective candidate.[1] This seminal discovery opened a new avenue for probing the function of USP14 and exploring its therapeutic potential.

Following its initial identification, this compound became a foundational tool for studying the consequences of USP14 inhibition. Research demonstrated that this compound is a cell-permeable, reversible inhibitor that enhances the degradation of a subset of proteasome substrates.[2][3] This finding was particularly significant in the context of neurodegenerative diseases, where the accumulation of misfolded proteins is a key pathological feature. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of the this compound scaffold. This led to the synthesis and characterization of 87 derivatives, resulting in the development of more potent analogs such as this compound-47, which exhibited a tenfold increase in potency against USP14.[1][2] Structural biology studies later elucidated the mechanism of inhibition, revealing that this compound and its derivatives bind non-covalently to the catalytic cleft of USP14, thereby sterically blocking the access of the ubiquitin C-terminus to the active site.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its notable analog, this compound-47, providing a comparative view of their inhibitory activities.

CompoundTargetIC50 (µM)Selectivity NotesReference
This compound USP144-5Showed good selectivity against a panel of 8 other human DUBs.[1][5]
IsoT/USP5100 ± 0.4[5]
UCH37700 ± 300[5]
This compound-47 USP140.610-fold more potent than this compound.[1][6]
IsoT/USP520[6]

Key Experimental Protocols

The characterization of this compound and its derivatives has relied on a variety of robust experimental methodologies. Below are detailed protocols for some of the key assays cited in the literature.

USP14 Deubiquitinating Activity Assay (Ub-AMC Hydrolysis)

This assay is fundamental for measuring the enzymatic activity of USP14 and assessing the potency of its inhibitors.

Principle: The assay utilizes a fluorogenic substrate, ubiquitin 7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by an active DUB releases free AMC, which fluoresces. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Protocol:

  • Recombinant human USP14 is reconstituted with 26S proteasomes to ensure its activation.

  • The enzyme complex is pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL ovalbumin) in a 384-well plate format.

  • The enzymatic reaction is initiated by the addition of the Ub-AMC substrate to a final concentration of 1 µM.

  • The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays (CCK-8)

These assays are employed to evaluate the cytotoxic or anti-proliferative effects of the compound on cultured cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a density of 1x10^4 cells per well and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound or vehicle control for the desired duration (e.g., 12, 24, 48 hours).

  • Following treatment, the CCK-8 solution is added to each well according to the manufacturer's instructions, and the plate is incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the compound's effect on cellular pathways.

Protocol:

  • Cells are treated with the test compound or vehicle control as described in the experimental design.

  • Following treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., MDM2, p53, GAPDH).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry analysis can be performed to quantify the relative protein levels, often normalized to a loading control like GAPDH.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of the deubiquitinating enzyme USP14, which has significant downstream effects on the ubiquitin-proteasome system and autophagy.

The Ubiquitin-Proteasome System and the Impact of this compound

The ubiquitin-proteasome system is the principal pathway for selective protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin chain. The 26S proteasome recognizes and degrades these ubiquitinated proteins. USP14, being associated with the proteasome, can remove these ubiquitin tags, thus rescuing the substrate from degradation. By inhibiting USP14, this compound prevents the deubiquitination of certain proteasome substrates, leading to their enhanced degradation. This mechanism is particularly relevant for the clearance of aggregation-prone proteins implicated in neurodegenerative diseases.

UPS_Pathway Protein Protein Substrate Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub_Protein->Protein Deubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Degradation Degradation (Peptides) Proteasome->Degradation Degradation USP14 USP14 USP14->Ub_Protein This compound This compound This compound->USP14 Inhibition Ub Ubiquitin

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on USP14.

Interplay with Autophagy and Cell Fate

Recent studies have indicated that this compound can also stimulate autophagy, another major cellular degradation pathway responsible for clearing damaged organelles and long-lived proteins. The dual action of this compound on both the proteasome and autophagy pathways suggests a coordinated regulation of cellular proteostasis. In the context of cancer, this compound has been shown to induce the degradation of oncoproteins like MDM2, leading to the stabilization of the tumor suppressor p53. This activation of the p53 pathway can result in cell cycle arrest and apoptosis, highlighting the anti-cancer potential of USP14 inhibition.

IU1_Cellular_Effects cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Downstream Consequences This compound This compound USP14 USP14 This compound->USP14 Inhibits Autophagy Autophagy Induction This compound->Autophagy Proteasome Enhanced Proteasomal Degradation MDM2_degradation MDM2 Degradation Proteasome->MDM2_degradation p53_stabilization p53 Stabilization MDM2_degradation->p53_stabilization CellCycleArrest Cell Cycle Arrest p53_stabilization->CellCycleArrest Apoptosis Apoptosis p53_stabilization->Apoptosis

Caption: Cellular effects of this compound leading to cell cycle arrest and apoptosis.

Conclusion

The discovery of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) as a selective inhibitor of USP14 has been a significant milestone in the study of the ubiquitin-proteasome system. From its initial identification through high-throughput screening to the development of more potent analogs and the elucidation of its mechanism of action, this compound has provided the scientific community with a powerful chemical probe to investigate the complex roles of USP14 in health and disease. The ongoing research into the therapeutic applications of USP14 inhibitors, sparked by the discovery of this compound, holds considerable promise for the development of novel treatments for a range of challenging human diseases.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (CAS No. 314245-33-5) provides a framework for solubility and stability testing. Due to the limited publicly available data for this specific compound, the quantitative data and signaling pathways presented are representative examples to illustrate standard methodologies. Researchers should generate their own experimental data for this compound.

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a substituted pyrrole derivative. Understanding its physicochemical properties, particularly solubility and stability, is critical for its potential development as a therapeutic agent. These parameters are fundamental to establishing a viable formulation, predicting in vivo behavior, and defining storage and handling conditions. This document outlines the methodologies to characterize the solubility and stability profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability.[1] It is essential to determine solubility in various media relevant to pharmaceutical development and physiological conditions.

Quantitative Solubility Data

The following table summarizes the hypothetical kinetic solubility of the compound in common pharmaceutical solvents at different temperatures.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.4255.2 ± 0.4HPLC-UV
PBS, pH 7.4378.9 ± 0.6HPLC-UV
0.1 N Hydrochloric Acid (HCl), pH 1.23715.7 ± 1.1HPLC-UV
5% Dimethyl Sulfoxide (DMSO) in Water25> 10,000[2]HPLC-UV
10% Ethanol in Water2545.3 ± 3.2HPLC-UV

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a high-throughput method to determine the kinetic solubility of a compound.

Objective: To determine the kinetic solubility of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in various aqueous buffers.

Materials:

  • 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • 96-well plates (polypropylene for storage, filter plates for separation)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay Plate Preparation: Add 5 µL of the 10 mM stock solution to the wells of a 96-well polypropylene plate.

  • Solvent Addition: Add 245 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well. This creates a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound from the dissolved fraction.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard curve of the compound in the relevant solvent should be used for accurate quantification.

Stability Profile

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance over time.[3] It involves subjecting the compound to various environmental conditions to identify potential degradation pathways and determine its shelf life.[4][5]

Quantitative Stability Data

The following tables present hypothetical stability data for the compound under accelerated storage conditions and in different pH solutions.

Table 3.1.1: Accelerated Stability (Solid State) Condition: 40°C / 75% Relative Humidity

Time PointPurity (%) by HPLCAppearance
0 Months99.8Off-white to light brown powder[2]
1 Month99.5No change
3 Months98.9No change
6 Months97.2Slight discoloration

Data is hypothetical and for illustrative purposes only.

Table 3.1.2: pH Stability in Solution Condition: Stored at 37°C for 72 hours

pH of Solution% Remaining Compound
1.2 (0.1 N HCl)92.5
4.5 (Acetate Buffer)98.1
7.4 (PBS)99.2
9.0 (Borate Buffer)85.7

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Stability Assessment

This protocol outlines a method for assessing the stability of the compound in both solid and solution states.

Objective: To evaluate the stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone under accelerated and solution-based stress conditions.

Materials:

  • 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

  • Calibrated stability chambers

  • pH buffers (pH 1.2, 4.5, 7.4, 9.0)

  • HPLC system with a stability-indicating method (a method capable of separating the parent compound from its degradation products)

Procedure:

Part A: Solid-State Accelerated Stability

  • Sample Preparation: Place a precisely weighed amount of the solid compound in glass vials.

  • Storage: Store the vials in a stability chamber set to 40°C and 75% relative humidity.[4]

  • Time Points: Withdraw samples at pre-determined time points (e.g., 0, 1, 3, and 6 months).[5]

  • Analysis: At each time point, assess the physical appearance of the sample. Prepare a solution of known concentration and analyze it using a stability-indicating HPLC method to determine purity and quantify any degradation products.

Part B: Solution Stability (pH Profile)

  • Sample Preparation: Prepare solutions of the compound (e.g., at 100 µM) in different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of the remaining parent compound.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the solubility and stability of a novel compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment s1 Prepare Stock Solution (10 mM in DMSO) s2 Dispense into Assay Plates s1->s2 s3 Add Aqueous Buffers s2->s3 s4 Equilibrate (Shake) s3->s4 s5 Separate Solid/Liquid (Filtration) s4->s5 s6 Quantify Soluble Fraction (HPLC-UV) s5->s6 end_sol Solubility Profile s6->end_sol st1 Prepare Solid & Solution Samples st2 Store under Stress Conditions (Temp, Humidity, pH) st1->st2 st3 Withdraw Samples at Time Points st2->st3 st4 Analyze Purity & Degradants (Stability-Indicating HPLC) st3->st4 end_stab Stability Profile st4->end_stab start Compound Synthesis & Purification start->s1 start->st1

Caption: Workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Many pyrrole-containing compounds are investigated for their roles in modulating cellular signaling. The diagram below illustrates a hypothetical protein ubiquitination pathway that could be a target for a compound like the one , given its known synonym as "IU1, Usp14 inhibitor".[2]

G E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds Substrate Target Protein E3->Substrate Recognizes Ub_Substrate Polyubiquitinated Protein E3->Ub_Substrate Polyubiquitination Substrate->Ub_Substrate Polyubiquitination Proteasome 26S Proteasome Ub_Substrate->Proteasome Targeting DUB Deubiquitinase (e.g., USP14) Ub_Substrate->DUB Recycling Ub Degradation Degradation Proteasome->Degradation DUB->Substrate Compound Compound (Inhibitor) Compound->DUB Ub Ubiquitin Ub->E1

Caption: Hypothetical inhibition of a deubiquitinase (DUB) by the compound.

References

Toxicological Profile of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the currently available toxicological information for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (CAS No: 314245-33-5). It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation of this compound has not been conducted, and the information available in the public domain is limited. The toxicological properties have not been fully investigated.[1][2]

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, is a small molecule inhibitor of Ubiquitin-specific-processing protease 14 (USP14).[3][4] It is primarily used in laboratory research to study the ubiquitin-proteasome system, which is crucial for protein degradation.[4] Given its potential for further development and use, understanding its toxicological profile is essential. This guide synthesizes the available safety data and provides context based on structurally related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from its Safety Data Sheet (SDS). The main identified hazard is the risk of serious eye damage.[5]

GHS Hazard Information
Hazard ClassHazard Statement
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[5]
Precautionary Statements
CategoryPrecautionary Statement CodePrecautionary Statement
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[5]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Data Summary

A thorough review of publicly available literature and toxicological databases reveals a significant lack of specific studies on 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. The SDS for this compound explicitly states that information regarding mutagenic, reproductive, and developmental effects is not available.[2]

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation)No data available
Skin Corrosion/IrritationNo irritant effect reported[2]
Serious Eye Damage/IrritationCauses serious eye damage[5]
Respiratory or Skin SensitizationNo sensitizing effects known[2]
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
Specific Target Organ Toxicity (Single Exposure)No data available
Specific Target Organ Toxicity (Repeated Exposure)No data available
Aspiration HazardNo data available

Insights from Structurally Similar Compounds

In the absence of direct toxicological data, examining the profiles of structurally related compounds can offer potential insights. However, this information should be interpreted with caution as structural similarity does not guarantee a similar toxicological profile.

Compounds Containing a 4-Fluorophenyl Moiety

The presence of a fluorine atom on the phenyl ring can influence the metabolic stability and toxicological properties of a compound.[6][7] While fluorine substitution can block metabolic pathways, potentially reducing toxicity, the metabolism of some fluorinated compounds can lead to the formation of toxic metabolites like fluoroacetic acid.[6] Fatal intoxications have been reported for other novel psychoactive substances containing a 4-fluorophenyl group, though the overall toxicity is compound-specific.[8]

Compounds with a 2,5-Dimethylpyrrole Core

The 2,5-dimethylpyrrole moiety is a core component of the target compound. Toxicological data for 2,5-dimethylpyrrole indicates that it is toxic if swallowed and may cause respiratory irritation.[9][10]

CompoundLD50 (Oral, Rat)Dermal Toxicity (Rabbit)
2,5-Dimethylpyrroleca. 59 mg/kgLD100: ca. 165 mg/kg[9]
Compounds with a Pyrrolidinylethanone Structure

Studies on certain pyrrolidone derivatives have been conducted to assess their acute toxicity and skin irritation potential, particularly in the context of their use as transdermal penetration enhancers.[11] These studies indicate that the toxicity and irritation potential can vary significantly based on the specific substitutions on the pyrrolidone ring.[11]

Proposed Experimental Workflow for Toxicological Assessment

As specific experimental protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone are not available, a general workflow for the toxicological assessment of a novel chemical entity is proposed below. This workflow is based on standard practices in toxicology and drug development.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent) cluster_2 Further Evaluation A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Toxicity (LD50 determination) A->D B Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) B->D C hERG Channel Assay C->D E Repeated Dose Toxicity (28-day study) D->E F Preliminary Pharmacokinetics E->F G Reproductive & Developmental Toxicity E->G H Carcinogenicity Studies E->H I Mechanistic Studies F->I

General workflow for toxicological assessment.

Signaling Pathways

Currently, there is no publicly available information describing the specific signaling pathways involved in the potential toxicity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. Mechanistic studies would be required to elucidate any such pathways.

Conclusion

The toxicological profile of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is largely uncharacterized. The primary known hazard is the potential for serious eye damage. The lack of comprehensive toxicological data necessitates careful handling of this compound in a laboratory setting, utilizing appropriate personal protective equipment. Further in vitro and in vivo studies are required to fully understand its safety profile. Researchers and drug development professionals should consider the toxicological properties of structurally related moieties, such as 4-fluorophenyl and 2,5-dimethylpyrrole, as potential areas for investigation.

References

An In-Depth Technical Guide to the Biological Activity and Targets of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a significant small molecule inhibitor with selective and reversible activity against Ubiquitin-Specific Protease 14 (USP14). USP14 is a deubiquitinating enzyme (DUB) intrinsically associated with the proteasome, where it plays a crucial role in regulating protein degradation. By inhibiting USP14, this compound enhances the degradation of various protein substrates, including those implicated in the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activity, target engagement, and mechanistic action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for the targeted degradation of most intracellular proteins, thereby maintaining protein homeostasis, and regulating a myriad of cellular processes. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, as they can rescue proteins from degradation by removing ubiquitin chains. Ubiquitin-Specific Protease 14 (USP14) is one such DUB that directly associates with the 19S regulatory particle of the proteasome. Its activity can delay the degradation of ubiquitinated substrates.

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) has emerged as a valuable chemical probe for studying the function of USP14. Its ability to selectively inhibit USP14 provides a powerful tool to investigate the consequences of enhanced proteasomal degradation and has potential therapeutic implications for diseases characterized by the accumulation of misfolded or toxic proteins, such as certain neurodegenerative disorders.

Chemical Information

PropertyValue
IUPAC Name 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(pyrrolidin-1-yl)ethanone
Synonyms This compound, USP14 inhibitor I
CAS Number 314245-33-5
Molecular Formula C₁₈H₂₁FN₂O
Molecular Weight 300.37 g/mol
Chemical Structure Chemical Structure of this compound

Biological Target and Activity

The primary biological target of this compound is Ubiquitin-Specific Protease 14 (USP14) . This compound is a reversible and selective inhibitor of USP14's deubiquitinating activity.

Quantitative Data for Biological Activity

The inhibitory potency of this compound against USP14 and its selectivity over other deubiquitinating enzymes have been quantified in various studies.

TargetAssay TypeParameterValueReference
Human USP14 Ub-AMC Hydrolysis AssayIC₅₀4-5 µM[1][2]
Human IsoT/USP5Ub-AMC Hydrolysis AssayIC₅₀~100 µM[2]
Human UCH37Ub-AMC Hydrolysis AssayIC₅₀~700 µM[2]

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The higher selectivity for USP14 over other DUBs like IsoT highlights the specificity of this compound.

Cell-Based Activity

This compound has been shown to be cell-permeable and enhances the degradation of specific protein substrates in various cell lines.

Cell LineSubstrate ProteinThis compound ConcentrationEffectReference
Murine Embryonic Fibroblasts (MEFs)Tau50 µMDose-dependent reduction in Tau levels[2][3]
Murine Embryonic Fibroblasts (MEFs)ATXN3(Q80)50-100 µMEnhanced degradation[3]
HeLa CellsMDM210-100 µMDecreased MDM2 protein levels[4]
Rat Cerebral Cortical NeuronsUbiquitinated Proteins>25 µMReduction in PGJ2-induced Ub-protein accumulation[1]

Experimental Protocols

In Vitro USP14 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay is commonly used to measure the deubiquitinating activity of USP14 and the inhibitory effect of compounds like this compound.

Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic substrate. Upon cleavage of the AMC group by an active DUB, a fluorescent signal is produced, which can be quantified.

Materials:

  • Recombinant human USP14

  • 26S Proteasome

  • Ub-AMC substrate

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add a solution of human proteasome (e.g., 5 nM final concentration) and recombinant USP14 (e.g., 60 nM final concentration).

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Ub-AMC substrate (e.g., 1 µM final concentration).

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]

Cell-Based Substrate Degradation Assay

This assay assesses the ability of this compound to enhance the degradation of a specific protein of interest within a cellular context.

Principle: Cells are transfected to express a target protein. Following treatment with this compound, the levels of the target protein are measured, typically by Western blotting. A decrease in the protein level indicates enhanced degradation.

Materials:

  • Cell line of choice (e.g., MEFs, HEK293T)

  • Plasmid DNA encoding the protein of interest (e.g., Tau, ATXN3)

  • Transfection reagent

  • This compound dissolved in DMSO

  • Cell lysis buffer

  • Primary antibody against the protein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Transfect the cells with the plasmid encoding the target protein.

  • After a suitable expression period (e.g., 24-48 hours), treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).[3]

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody specific to the target protein, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein levels.[3]

Signaling Pathways and Mechanisms of Action

Inhibition of USP14 by this compound has implications for several key signaling pathways, primarily through its modulation of the Ubiquitin-Proteasome System.

The Ubiquitin-Proteasome System (UPS)

USP14 is a proteasome-associated DUB that can remove ubiquitin chains from substrates that have been targeted for degradation. This action can "rescue" the substrate from proteolysis. This compound, by inhibiting USP14, prevents this deubiquitination step, thereby promoting the degradation of the substrate by the proteasome.

UPS_Pathway

NF-κB Signaling Pathway

The NF-κB signaling pathway is critically regulated by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. While USP14 has been implicated in NF-κB signaling, the precise effect of this compound on this pathway requires further elucidation. Theoretically, by enhancing general proteasomal activity, this compound could influence the degradation rate of key regulators like IκBα.

NFkB_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation Gene Gene NFkB_n->Gene

Wnt/β-catenin Signaling Pathway

The stability of β-catenin is a central event in Wnt signaling and is controlled by a "destruction complex" that targets it for ubiquitination and proteasomal degradation. USP14 has been shown to deubiquitinate and stabilize β-catenin in certain cancers. Therefore, inhibition of USP14 by this compound could potentially lead to decreased β-catenin levels and attenuation of Wnt signaling.

Wnt_Pathway

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is regulated by the processing of the Gli transcription factors, which involves proteasomal degradation. In the absence of the Hedgehog ligand, the full-length Gli is cleaved by the proteasome into a repressor form. USP14 has been shown to control ciliogenesis and Hedgehog signaling. Inhibition of USP14 could therefore modulate the output of this pathway.

Hedgehog_Pathway

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a well-characterized, selective, and reversible inhibitor of USP14. Its ability to enhance proteasomal degradation of specific substrates makes it an invaluable tool for studying the intricacies of the Ubiquitin-Proteasome System. Furthermore, its potential to modulate key signaling pathways implicated in various diseases, particularly neurodegenerative disorders, underscores its significance as a lead compound for further drug development efforts. This guide provides a foundational understanding of this compound's biological activity and will serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (PPM-18) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as PPM-18, is a novel analog of vitamin K.[1][2] Initially identified for its role in seizure suppression, recent studies have highlighted its potent anticancer activities.[1][2] This document provides detailed protocols for the application of PPM-18 in cell culture experiments, focusing on its effects on cancer cell proliferation, apoptosis, and autophagy. The primary mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to the inhibition of PI3K/AKT and mTORC1 pathways.[2] PPM-18 has demonstrated efficacy in suppressing the growth of various human solid tumor cells, with notable effects observed in bladder cancer.[1]

Materials and Reagents

  • PPM-18 (CAS No. 314245-33-5): [3] Off-white to light brown powder.[3]

  • Cell Lines: Human bladder cancer cell lines (e.g., T24, 5637) or other relevant cancer cell lines.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Solvent for PPM-18: Dimethyl sulfoxide (DMSO).[3] Solutions in DMSO can be stored at -20°C for up to one month.[3]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for assays:

    • Cell viability: MTT or WST-1 reagent.

    • Proliferation: BrdU incorporation assay kit.

    • Apoptosis: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Autophagy: Antibodies for LC3B, p62.

    • Western Blotting: Antibodies for AMPK, p-AMPK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and GAPDH.

    • ROS Detection: DCFH-DA fluorescent probe.

Experimental Protocols

Preparation of PPM-18 Stock Solution
  • Dissolve PPM-18 powder in DMSO to prepare a stock solution of 10 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment
  • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.

  • The next day, replace the medium with a fresh medium containing various concentrations of PPM-18 or a vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and treat with PPM-18 as described above.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Proliferation Assay (BrdU Incorporation)
  • Seed cells in a 96-well plate and treat with PPM-18.

  • During the last 4 hours of treatment, add BrdU labeling solution to each well.

  • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate, following the manufacturer's instructions.

  • Measure the absorbance to quantify cell proliferation.

Colony Formation Assay
  • Seed 500-1000 cells per well in a 6-well plate.

  • Treat the cells with various concentrations of PPM-18 for 24 hours.

  • Replace the medium with a fresh, drug-free medium and allow the cells to grow for 10-14 days, with medium changes every 3 days.

  • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of colonies (containing >50 cells) to assess the long-term effect of PPM-18 on cell survival.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with PPM-18 for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark, according to the kit manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways
  • Treat cells with PPM-18 for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (AMPK, p-AMPK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, LC3B, p62, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of PPM-18 on Bladder Cancer Cell Viability (Illustrative Data)

PPM-18 Concentration (µM)T24 Cell Viability (%)5637 Cell Viability (%)
0 (Vehicle)100 ± 5.2100 ± 4.8
585 ± 4.188 ± 3.9
1062 ± 3.565 ± 4.2
2041 ± 2.945 ± 3.1
4025 ± 2.128 ± 2.5

Table 2: IC50 Values of PPM-18 in Various Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeIC50 (µM) after 48h
T24Bladder Cancer18.5
5637Bladder Cancer21.2
A549Lung Cancer25.8
MCF-7Breast Cancer23.1
HeLaCervical Cancer20.4

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PPM-18 and a general experimental workflow for its evaluation in cell culture.

PPM18_Signaling_Pathway PPM18 PPM-18 ROS ↑ Reactive Oxygen Species (ROS) PPM18->ROS AMPK ↑ p-AMPK ROS->AMPK PI3K_AKT ↓ p-PI3K / p-AKT AMPK->PI3K_AKT mTORC1 ↓ p-mTORC1 AMPK->mTORC1 Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy mTORC1->Autophagy Autophagy->Apoptosis promotes

Caption: Proposed signaling pathway of PPM-18 in cancer cells.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays In Vitro Assays prep_stock Prepare PPM-18 Stock Solution (10 mM in DMSO) treat_cells Treat Cells with PPM-18 (various concentrations and time points) prep_stock->treat_cells cell_culture Culture Cancer Cells cell_culture->treat_cells viability Cell Viability (MTT) treat_cells->viability proliferation Proliferation (BrdU) treat_cells->proliferation colony Colony Formation treat_cells->colony apoptosis Apoptosis (Annexin V) treat_cells->apoptosis western Western Blot (Signaling Proteins) treat_cells->western

Caption: General experimental workflow for evaluating PPM-18.

References

Application Notes and Protocols for the Use of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) as a USP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, as a selective inhibitor of Ubiquitin Specific Protease 14 (USP14). This compound is a cell-permeable small molecule that reversibly inhibits the deubiquitinating activity of USP14, thereby enhancing proteasomal degradation of various protein substrates.[1][2] This document outlines the inhibitor's mechanism of action, provides detailed protocols for its use in both in vitro and cell-based assays, and presents its physicochemical and pharmacological properties in a structured format.

Introduction to USP14 and the Inhibitor this compound

Ubiquitin Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) associated with the proteasome that plays a crucial role in regulating protein turnover.[3][4] It can remove ubiquitin chains from substrates bound to the proteasome, thereby rescuing them from degradation.[1][3] Inhibition of USP14 has emerged as a promising therapeutic strategy for diseases characterized by the accumulation of misfolded or toxic proteins, such as neurodegenerative disorders.[1][3]

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a potent and selective, active-site-directed, and reversible inhibitor of human USP14.[2][5][6] By inhibiting USP14, this compound enhances the degradation of several proteasome substrates, including proteins implicated in neurodegenerative diseases like tau and TDP-43.[1]

Physicochemical and Pharmacological Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Synonyms This compound, USP14 Inhibitor IX, DUB Inhibitor IX[5]
Molecular Formula C₁₈H₂₁FN₂O[5]
Molecular Weight 300.37 g/mol
CAS Number 314245-33-5[2]
Appearance Beige solid[5]
Solubility Soluble in DMSO (50 mg/mL)
Storage Store lyophilized powder at -20°C. Solutions in DMSO can be stored at -20°C for up to one month.[5][7]
IC₅₀ for USP14 4-5 µM (for Ub-AMC hydrolysis by proteasome-bound USP14)[1][6]
Selectivity Shows little to no activity against other DUBs such as UCH-L1, UCH-L3, BAP1, USP7, USP2, USP15, and IsoT at concentrations that inhibit USP14.[5][6]
Mechanism of Action Reversible inhibitor of the deubiquitinating activity of USP14.[2]

Signaling Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. USP14, as a proteasome-associated DUB, can counteract this process. This compound's mechanism of action is to inhibit USP14, thereby promoting the degradation of ubiquitinated proteins.

USP14_Pathway cluster_proteasome Proteasome Proteasome 26S Proteasome Degradation Protein Degradation Proteasome->Degradation Degrades USP14 USP14 Ub_Protein Ubiquitinated Protein Substrate USP14->Ub_Protein Deubiquitinates (rescues from degradation) Free_Ub Free Ubiquitin USP14->Free_Ub Releases Ub_Protein->Proteasome Binding This compound This compound This compound->USP14

Figure 1: USP14 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common experimental settings.

In Vitro USP14 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on USP14 activity using a fluorogenic substrate.

Materials:

  • Recombinant human USP14

  • 26S Proteasome (optional, as USP14 activity is enhanced when bound to the proteasome)

  • Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Then, dilute these further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Prepare a solution of recombinant USP14 (and proteasomes, if used) in the assay buffer. The final concentration of USP14 will need to be optimized for the specific assay conditions.

  • Assay Setup:

    • Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the USP14 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the Ub-AMC substrate solution (final concentration typically 1 µM) to each well to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm emission over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

in_vitro_workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound prep_enzyme Prepare USP14 Solution start->prep_enzyme setup_assay Add this compound and USP14 to Plate (30 min pre-incubation) prep_this compound->setup_assay prep_enzyme->setup_assay add_substrate Add Ub-AMC Substrate setup_assay->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2: In Vitro USP14 Inhibition Assay Workflow.
Cell-Based Protein Degradation Assay

This protocol is used to assess the effect of this compound on the degradation of a specific protein of interest in a cellular context.

Materials:

  • Mammalian cell line expressing the protein of interest (e.g., MEFs, HEK293)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 25-100 µM) or DMSO (vehicle control) for a specified period (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the protein of interest and the loading control antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the intensity of the protein of interest to the loading control for each sample.

    • Compare the protein levels in the this compound-treated samples to the vehicle control to determine the extent of protein degradation.

cell_based_workflow start Start culture_cells Culture and Treat Cells with this compound start->culture_cells lyse_cells Lyse Cells and Collect Supernatant culture_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein western_blot Perform Western Blotting quantify_protein->western_blot analyze_data Analyze Protein Degradation western_blot->analyze_data end End analyze_data->end

Figure 3: Cell-Based Protein Degradation Assay Workflow.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in DMSO before diluting it in aqueous buffers, as poor solubility can affect its efficacy.

  • DMSO Concentration: Keep the final DMSO concentration in all assays as low as possible (ideally ≤1%) to avoid solvent-induced artifacts.

  • Cell Viability: When performing cell-based assays, it is crucial to assess cell viability at the concentrations of this compound being tested to ensure that the observed effects are not due to cytotoxicity.

  • Specificity: While this compound is highly selective for USP14, it is good practice to include appropriate controls, such as using a structurally similar but inactive compound or employing USP14 knockout/knockdown cells to confirm that the observed effects are USP14-dependent.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool to investigate the roles of USP14 in various biological processes and to explore its therapeutic potential.

References

Application Notes and Protocols: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a selective and reversible inhibitor of Ubiquitin-specific Peptidase 14 (USP14), a deubiquitinating enzyme associated with the proteasome. In the context of neurodegenerative diseases, the accumulation of misfolded proteins is a common pathological hallmark. By inhibiting USP14, this compound has been shown to enhance the degradation of several proteins implicated in these disorders, such as Tau and TDP-43, making it a valuable research tool and a potential therapeutic candidate. These application notes provide an overview of the use of this compound in neurodegenerative disease models, including experimental protocols and key findings.

Mechanism of Action

This compound enhances proteasomal activity by inhibiting the deubiquitinating function of USP14. USP14 can remove ubiquitin chains from protein substrates, which can delay their degradation by the 26S proteasome. By inhibiting USP14, this compound promotes the degradation of ubiquitinated proteins, thereby reducing the accumulation of proteotoxic species.

cluster_UPP Ubiquitin-Proteasome Pathway Protein_Substrate Protein Substrate Ubiquitinated_Protein Ubiquitinated Protein Protein_Substrate->Ubiquitinated_Protein Ubiquitination (E1, E2, E3) Ubiquitinated_Protein->Protein_Substrate Deubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation USP14 USP14 USP14->Ubiquitinated_Protein This compound This compound This compound->USP14 Inhibition

Figure 1: Mechanism of action of this compound on the Ubiquitin-Proteasome Pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in various experimental models.

Table 1: Effect of this compound on Protein Levels in Cellular Models

Cell LineTarget ProteinThis compound Concentration (µM)Incubation Time (h)Change in Protein LevelReference
Mouse Embryonic Fibroblasts (MEFs)Tau506Dose-dependent reduction[1]
Mouse Embryonic Fibroblasts (MEFs)TDP-43756Accelerated degradation[1]
HEK293 cellsAtaxin-3Not specifiedNot specifiedDepleted[2]
Rat Cerebral Cortical NeuronsTau7522 (6h pre-incubation)Calpain-dependent cleavage, no enhanced proteasomal degradation[2]

Table 2: Neurotoxic Effects of High Concentrations of this compound in Neuronal Cultures

Cell TypeThis compound Concentration (µM)EffectParameter MeasuredReference
Rat Cerebral Cortical Neurons>25NeurotoxicCell Viability[2]
Rat Cerebral Cortical Neurons75Decrease in ATP levelsATP Measurement[2]
Rat Cerebral Cortical Neurons75Inhibition of Mitochondrial Complex IEnzyme Activity Assay[2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Neuronal Cells with this compound

This protocol describes the general steps for treating primary neuronal cultures or neuronal cell lines with this compound to assess its effects on protein degradation and cell viability.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium

  • This compound (1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate culture plates

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Plating: Plate neuronal cells at the desired density in the appropriate culture vessel and allow them to adhere and differentiate as required.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Treatment:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

  • Cell Lysis (for Western Blot):

    • After incubation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Downstream Analysis: The cell lysates can be used for Western blotting to analyze the levels of target proteins. Cell viability can be assessed using assays like MTT or LDH release assays in parallel wells.

cluster_workflow Experimental Workflow: In Vitro this compound Treatment cluster_analysis Analysis Options start Plate Neuronal Cells prepare Prepare this compound Solutions start->prepare treat Treat Cells with this compound (and Vehicle Control) prepare->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis incubate->analyze wb Western Blot (Protein Levels) analyze->wb via Viability Assay (MTT, LDH) analyze->via atp ATP Assay analyze->atp

Figure 2: General experimental workflow for in vitro studies with this compound.

Protocol 2: Western Blotting for Tau and TDP-43

Materials:

  • Cell lysate (from Protocol 1)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Tau, anti-TDP-43, anti-loading control e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Tau, TDP-43, and a loading control overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein band intensities, which should be normalized to the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • MTT Addition: After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Protocol 4: ATP Measurement Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Cell Lysis: After this compound treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release ATP.

  • Luciferase Reaction: Add the luciferase-containing reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Calculation: ATP levels can be quantified based on a standard curve and normalized to the protein concentration or cell number.

Important Considerations

  • Concentration and Neurotoxicity: While this compound can enhance the degradation of neurodegeneration-related proteins, it is crucial to note that higher concentrations (>25 µM) have been reported to be neurotoxic in primary neuronal cultures. This toxicity is associated with decreased ATP levels and mitochondrial dysfunction. Therefore, it is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell model and experimental endpoint.

  • Compound Specificity: this compound is a selective inhibitor of USP14, but it is good practice to consider potential off-target effects, especially at higher concentrations.

  • Cell-Type Specific Effects: The effects of this compound may vary between different cell types (e.g., neurons vs. non-neuronal cells). It is important to validate its effects in the specific model system being used.

  • A More Potent Analog: A more potent analog of this compound, named this compound-47, has been developed and may offer a wider therapeutic window.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) serves as a valuable pharmacological tool for studying the role of the ubiquitin-proteasome system in neurodegenerative diseases. By inhibiting USP14, this compound can facilitate the clearance of aggregation-prone proteins. However, researchers must be mindful of its potential neurotoxic effects at higher concentrations and carefully optimize experimental conditions. These application notes and protocols provide a starting point for utilizing this compound in studies aimed at understanding and potentially treating neurodegenerative disorders.

References

Application Notes and Protocols for the Analytical Detection of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a synthetic compound of interest in various fields of research, including pharmacology and toxicology. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols are based on established methods for structurally similar compounds, such as synthetic cathinones and other pyrrolidinophenone derivatives, and should be validated for the specific application.

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex biological matrices. GC-MS is a robust alternative, particularly for volatile and thermally stable compounds, and may require derivatization to improve chromatographic performance.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The following are common extraction techniques applicable to various sample types.

a) Protein Precipitation (for Plasma/Serum Samples)

This method is a rapid and simple approach for removing proteins from biological fluids.[1][2][3]

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), 0.1% Formic Acid in Water.

  • Protocol:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold ACN.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the analyte.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

b) Solid-Phase Extraction (SPE) (for Urine and Oral Fluid)

SPE provides a more thorough clean-up and concentration of the analyte compared to protein precipitation.[4][5][6] Cation-exchange sorbents are often effective for extracting basic compounds like the target analyte.

  • Materials: Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX), Methanol, Acetonitrile, 0.1% Formic Acid, 5% Ammonium Hydroxide in Methanol.

  • Protocol:

    • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 0.1% Formic Acid through the SPE cartridge.

    • Loading: Load the pre-treated sample (e.g., 1 mL of urine diluted with 1 mL of 0.1% Formic Acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid followed by 1 mL of Methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

c) Liquid-Liquid Extraction (LLE) (for various matrices)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.[7][8]

  • Reagents: Ethyl Acetate, Hexane, appropriate buffer (e.g., phosphate buffer pH 7.4).

  • Protocol:

    • To 1 mL of sample, add 1 mL of buffer and 3 mL of an organic solvent mixture (e.g., Ethyl Acetate/Hexane 9:1 v/v).

    • Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer for better recovery.

    • Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable solvent for analysis.

Analytical Instrumentation and Conditions

a) LC-MS/MS Analysis
  • Chromatographic Conditions (Representative):

    • Column: A reversed-phase column suitable for polar compounds, such as a biphenyl or C18 column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-6 min (5-95% B), 6-7 min (95% B), 7-8 min (95-5% B), 8-10 min (5% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ions: These would need to be determined by direct infusion of a standard solution of the analyte. For a compound with a molecular weight of 300.37, the protonated molecule [M+H]⁺ would be at m/z 301.17. Hypothetical MRM transitions could be, for example, 301.2 > 121.1 and 301.2 > 98.1. These transitions must be optimized.

    • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for the specific instrument and analyte.

b) GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[9][10]

  • Derivatization (Example with BSTFA):

    • To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions (Representative):

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation

The following table summarizes representative quantitative data for the analysis of structurally similar pyrrolidinophenone derivatives. Note: These values are for illustrative purposes only and must be experimentally determined for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone during method validation.

Analytical MethodMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)Recovery (%)Reference
LC-MS/MSUrine0.1 - 0.50.5 - 1.0> 0.9985 - 110[4]
LC-MS/MSOral Fluid0.01 - 1.50.03 - 5.0> 0.9970 - 120[11]
GC-MSUrine525> 0.995> 88[9]

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Biological Sample (Plasma, Urine, Oral Fluid) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (e.g., Cation-Exchange) Sample->SPE LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS SPE->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) SPE->GC_MS LLE->LC_MSMS LLE->GC_MS Data Data Acquisition and Processing LC_MSMS->Data GC_MS->Data

Caption: General workflow for sample preparation and analysis.

LC_MSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System Injector Autosampler Injection Column Chromatographic Separation (Reversed-Phase Column) Injector->Column Mobile Phase Flow Ion_Source Electrospray Ionization (ESI) Column->Ion_Source Eluent Mass_Analyzer Tandem Mass Analyzer (e.g., Triple Quadrupole) Ion_Source->Mass_Analyzer Ion Beam Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition and Analysis Detector->Data_System

Caption: Detailed workflow for LC-MS/MS analysis.

GC_MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data System Injector Injector Port Column Capillary Column Separation Injector->Column Carrier Gas Flow Ion_Source Electron Ionization (EI) Source Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Beam Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition and Analysis Detector->Data_System

Caption: Detailed workflow for GC-MS analysis.

References

Application Note: Quantitative Analysis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a synthetic compound with potential pharmacological activity. Accurate quantification in biological matrices is crucial for preclinical and clinical development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1] This document provides a comprehensive protocol for its quantification in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of the analyte.

Materials and Methods

Reagents and Materials
  • 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone reference standard

  • Stable isotope-labeled internal standard (e.g., d4-1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[2]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[3]

  • Analytical Column: Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm or equivalent.[3]

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of deionized water to the supernatant.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid Chromatography
ParameterValue
Column Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 4000 V
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone301.2198.125
d4-1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone305.2202.125

Note: The precursor ion corresponds to [M+H]+. Product ions and collision energies should be optimized by direct infusion of the analyte and internal standard.

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Calibration Curve and Linearity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
Low QC 3< 1585-115< 1585-115
Mid QC 100< 1585-115< 1585-115
High QC 800< 1585-115< 1585-115
Matrix Effect and Recovery

The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in neat solutions. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[4]

  • Matrix Effect: Expected to be within 85-115%

  • Recovery: Expected to be consistent and reproducible.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantitative analysis is outlined below:

quantification_logic cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Response Ratio cluster_calibration Calibration cluster_result Result Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response IS Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve y = mx + c Response_Ratio->Calibration_Curve Concentration Calculated Concentration Calibration_Curve->Concentration

Caption: Logical flow for analyte quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method should be fully validated in accordance with regulatory requirements before implementation in regulated studies.

References

Application Notes and Protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) in Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, is a cell-permeable small molecule that acts as a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14). USP14 is a deubiquitinating enzyme (DUB) associated with the proteasome that can remove ubiquitin from targeted proteins, thereby rescuing them from degradation. By inhibiting USP14, this compound enhances proteasomal activity and promotes the degradation of ubiquitinated proteins. This unique mechanism of action makes this compound a valuable tool for studying the ubiquitin-proteasome system (UPS) and for enhancing targeted protein degradation (TPD) strategies, such as those employing proteolysis-targeting chimeras (PROTACs).

These application notes provide an overview of the utility of this compound in protein degradation studies and detailed protocols for its application.

Mechanism of Action

The ubiquitin-proteasome system is a major pathway for selective protein degradation in eukaryotic cells. Proteins are targeted for degradation by the covalent attachment of ubiquitin molecules, a process mediated by a cascade of enzymes (E1, E2, and E3 ligases). Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains.

This compound specifically inhibits the deubiquitinating activity of USP14, which is one of the three DUBs associated with the proteasome. By inhibiting USP14, this compound effectively increases the rate of degradation of proteasome substrates. This can be particularly useful for enhancing the degradation of misfolded or aggregation-prone proteins and can also potentiate the effects of targeted protein degradation technologies.

Applications in Protein Degradation Studies

  • Enhancement of PROTAC-mediated Degradation: this compound can be used to augment the efficacy of PROTACs, which are bifunctional molecules that bring a target protein into proximity with an E3 ligase to induce its ubiquitination and subsequent degradation. By preventing the deubiquitination of the PROTAC-induced ubiquitinated target, this compound can lead to a more profound and sustained degradation.

  • Study of the Ubiquitin-Proteasome System: As a selective inhibitor of USP14, this compound serves as a chemical probe to investigate the role of this specific DUB in various cellular processes and disease states.

  • Clearance of Misfolded and Aggregation-Prone Proteins: this compound has been shown to promote the degradation of proteins associated with neurodegenerative diseases, such as tau and ataxin-3.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC18H21FN2O
Molecular Weight300.4 g/mol
CAS Number314245-33-5
AppearanceOff-white to light brown powder
SolubilitySoluble in DMSO
Table 2: In Vitro Activity of this compound
ParameterValueReference
IC50 for hUSP144.7 µM[1]
SelectivitySelective over 8 other human DUBs[1]
Table 3: Hypothetical Enhancement of PROTAC Efficacy by this compound
PROTACTarget ProteinDC50 (nM)Dmax (%)DC50 with this compound (1 µM) (nM)Dmax with this compound (1 µM) (%)
PROTAC-XProtein-X50852095
PROTAC-YProtein-Y100704585

Note: The data in Table 3 is illustrative and represents a potential experimental outcome. Actual results may vary depending on the specific PROTAC, target protein, and cell line used.

Experimental Protocols

Protocol 1: Evaluation of Protein Degradation by Western Blot

This protocol describes the use of Western blotting to assess the degradation of a target protein upon treatment with a degrader molecule, with and without this compound.

Materials:

  • Cells expressing the target protein

  • PROTAC targeting the protein of interest

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with varying concentrations of the PROTAC in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include a DMSO-treated vehicle control. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein or use a separate gel.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein Ubiquitination

This protocol is designed to determine if this compound treatment increases the ubiquitination of a target protein in the presence of a PROTAC.

Materials:

  • Cells, PROTAC, and this compound as in Protocol 1

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors and MG132 (a proteasome inhibitor to allow accumulation of ubiquitinated proteins).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.

    • The membrane can also be probed with the anti-target protein antibody to confirm successful immunoprecipitation.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of this compound in combination with a PROTAC.

Materials:

  • Cells of interest

  • PROTAC and this compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a dose-response of the PROTAC, this compound alone, and the combination of both. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Read the plate on a suitable plate reader (luminometer, spectrophotometer, or fluorometer).

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves to determine IC50 values.

Mandatory Visualizations

G cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibition This compound Mechanism of Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Target Target Protein E3->Target Recognition Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ubiquitination Ub Ubiquitin Ub->E1 Target->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides USP14 USP14 (Deubiquitinase) Ub_Target_Inhibit Ubiquitinated Target Protein USP14->Ub_Target_Inhibit This compound This compound This compound->USP14 Inhibits Ub_Target_Inhibit->Target Deubiquitination (Recycling)

Caption: Signaling pathway of the Ubiquitin-Proteasome System and the inhibitory action of this compound on USP14.

G cluster_workflow Experimental Workflow: Enhancing PROTAC Efficacy with this compound cluster_analysis Downstream Analysis start Seed Cells treatment Treat with PROTAC +/- this compound start->treatment incubation Incubate (Time Course) treatment->incubation harvest Harvest Cells & Lyse incubation->harvest western Western Blot (Protein Degradation) harvest->western coip Co-IP (Ubiquitination) harvest->coip viability Cell Viability Assay (Cytotoxicity) harvest->viability data_analysis Data Analysis (DC50, Dmax, IC50) western->data_analysis coip->data_analysis viability->data_analysis

Caption: Experimental workflow for assessing the enhancement of PROTAC-mediated protein degradation by this compound.

References

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone dose-response curve determination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Determination of the Dose-Response Curve for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as this compound, is a known inhibitor of Ubiquitin-Specific Protease 14 (USP14).[1] Inhibition of USP14 has been shown to impact protein degradation pathways and has been investigated in the context of neurodegenerative disorders. Understanding the potency and efficacy of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for determining the dose-response curve of this compound in a cell-based assay, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

This protocol utilizes a cell viability assay to measure the cytotoxic or cytostatic effects of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone on a relevant cell line. The assay is based on the principle that viable cells can reduce a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with a range of concentrations of the compound, a dose-response curve can be generated, and the IC50 value can be determined. This value represents the concentration of the compound required to inhibit cell viability by 50%.

Materials and Reagents

Reagent Supplier Catalogue No.
1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanoneSigma-AldrichSML1153
SH-SY5Y human neuroblastoma cellsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher ScientificM6494
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
96-well clear flat-bottom cell culture platesCorning3599

Experimental Protocol

Cell Culture
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density.

Compound Preparation
  • Prepare a 10 mM stock solution of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations for the dose-response experiment. A typical 10-point concentration range could be 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM, and 100 µM.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

Cell Seeding
  • Harvest the SH-SY5Y cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

Compound Treatment
  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Include triplicate wells for the vehicle control (DMSO) and untreated cells (medium only).

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

MTT Assay
  • After the 48-hour incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Normalize the data by expressing the absorbance values as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[2]

  • From the curve, determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

Table 1: Dose-Response Data for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Concentration (µM)Log(Concentration)% Cell Viability (Mean ± SD)
0 (Vehicle)-100 ± 5.2
0.01-298.7 ± 4.8
0.1-195.3 ± 6.1
0.5-0.388.1 ± 5.5
1075.4 ± 4.9
50.752.3 ± 3.7
10128.9 ± 3.1
501.710.2 ± 2.5
10025.6 ± 1.8

Table 2: Calculated Dose-Response Parameters

ParameterValue
IC50[Insert Calculated Value] µM
Hill Slope[Insert Calculated Value]
[Insert Calculated Value]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture SH-SY5Y Cells C Seed Cells in 96-well Plate A->C B Prepare Compound Dilutions D Treat Cells with Compound B->D C->D 24h Incubation E Add MTT Reagent D->E 48h Incubation F Add DMSO to Solubilize Formazan E->F 4h Incubation G Measure Absorbance at 570 nm F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Experimental workflow for dose-response curve determination.

Signaling_Pathway cluster_pathway Hypothetical USP14-Mediated Apoptotic Pathway Compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl) -2-pyrrolidin-1-ylethanone USP14 USP14 Compound->USP14 Inhibition Ub_Proteins Ubiquitinated Proteins USP14->Ub_Proteins Deubiquitination Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Proteasome->Pro_Apoptotic Stabilization of Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the synthesis yield of 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of the synthesis.

Stage 1: Paal-Knorr Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Problem Possible Cause(s) Troubleshooting Suggestions
Low to no product formation - Incomplete reaction. - Incorrect pH. - Low reaction temperature.- Increase the reaction time and/or temperature. - Ensure acidic conditions (e.g., add a catalytic amount of a protic or Lewis acid). Acetic acid is a commonly used catalyst that can accelerate the reaction.[1] - Consider using a higher boiling point solvent to allow for higher reaction temperatures.
Formation of furan byproduct The reaction is being run under strongly acidic conditions (pH < 3), which can favor the formation of the furan byproduct.[1]- Adjust the pH to be weakly acidic or neutral.[1] - Use a milder acid catalyst, such as acetic acid.
Difficult purification The product may be contaminated with unreacted starting materials or byproducts.- Use column chromatography on silica gel for purification. - Consider recrystallization from a suitable solvent system.
Environmentally unfriendly procedure Use of organic solvents.Consider performing the reaction in water, which has been shown to be a suitable medium for the Paal-Knorr pyrrole cyclocondensation, often providing good to excellent yields.
Stage 2: Friedel-Crafts Acylation of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the desired 3-acyl product - Use of a weak Lewis acid catalyst. - Formation of the 2-acyl isomer.- Use a strong Lewis acid like Aluminum Chloride (AlCl₃) to favor acylation at the 3-position.[2] - Weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ tend to favor the formation of the 2-acyl isomer.[2]
Formation of bis-acylated byproduct Use of an excess of the acylating agent (chloroacetyl chloride).- Use a stoichiometric amount or a slight excess of chloroacetyl chloride. - Add the chloroacetyl chloride slowly to the reaction mixture at a low temperature to control the reaction.
Reaction does not go to completion - Insufficient amount of Lewis acid catalyst. - Deactivation of the catalyst by moisture.- Use at least one equivalent of the Lewis acid catalyst. - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Product degradation The product may be unstable under the reaction or workup conditions.- Perform the reaction at a low temperature. - Use a milder workup procedure, for example, by pouring the reaction mixture onto ice and then extracting the product.
Stage 3: Nucleophilic Substitution with Pyrrolidine
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the final product - Incomplete reaction. - Side reactions. - Steric hindrance.- Increase the reaction time and/or temperature. - Use a suitable base (e.g., K₂CO₃ or triethylamine) to neutralize the HCl formed during the reaction. - Choose an appropriate solvent; polar aprotic solvents like DMF or DMSO are often effective.
Formation of elimination byproducts Use of a strong, bulky base.- Use a non-nucleophilic, hindered base if elimination is a significant issue.
Difficult purification of the final product The product may be a viscous oil or have similar polarity to the byproducts.- Use column chromatography on silica gel with a suitable eluent system. - Consider converting the product to its hydrochloride salt for easier purification by recrystallization.
Reaction is slow The nucleophilicity of pyrrolidine may be reduced by protonation if the reaction is acidic.- Ensure the presence of a base to maintain a sufficient concentration of the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone?

A1: The synthesis is a three-step process:

  • Paal-Knorr Synthesis: Reaction of 2,5-hexanedione with 4-fluoroaniline to form the 1-(4-fluorophenyl)-2,5-dimethylpyrrole core.

  • Friedel-Crafts Acylation: Acylation of the pyrrole ring with chloroacetyl chloride, catalyzed by a Lewis acid, to introduce the chloroacetyl group at the 3-position.

  • Nucleophilic Substitution: Reaction of the resulting α-chloroketone with pyrrolidine to yield the final product.

Q2: How can I improve the yield of the Paal-Knorr synthesis?

A2: To improve the yield, ensure the reaction is carried out under weakly acidic conditions to prevent the formation of furan byproducts.[1] Using a catalytic amount of acetic acid can accelerate the reaction.[1] Alternatively, conducting the synthesis in water can be an efficient and environmentally friendly option.

Q3: Which Lewis acid is best for the Friedel-Crafts acylation step?

A3: For acylation at the desired 3-position of the pyrrole ring, a strong Lewis acid such as aluminum chloride (AlCl₃) is recommended.[2] Weaker Lewis acids tend to favor the formation of the 2-acyl isomer.[2]

Q4: What are the common side reactions in the final nucleophilic substitution step?

A4: The primary side reaction is the formation of elimination products, which can be minimized by careful selection of the base and reaction conditions. Over-alkylation of the amine is generally not an issue with secondary amines like pyrrolidine.

Q5: What is the best way to purify the final product?

A5: The final product can typically be purified by column chromatography on silica gel. If the product is basic, it can be converted to its hydrochloride salt, which may be a crystalline solid that is easier to purify by recrystallization.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the synthesis.

Table 1: Influence of Catalyst on Paal-Knorr Synthesis
Catalyst Expected Outcome Notes
No Catalyst Slow reaction, potentially low yield.The reaction can proceed without a catalyst, but it is often slow.
Protic Acids (e.g., HCl, H₂SO₄) Can catalyze the reaction but may lead to furan byproduct if the pH is too low (<3).[1]Careful control of pH is necessary.
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) Can catalyze the reaction.May require anhydrous conditions.
Acetic Acid Accelerates the reaction and is generally a good choice for avoiding furan formation.[1]A weak acid that provides a good balance between reaction rate and selectivity.
Table 2: Influence of Lewis Acid on Friedel-Crafts Acylation Regioselectivity
Lewis Acid Expected Major Product Notes
AlCl₃ (strong) 3-acylpyrroleFavors the formation of the thermodynamically more stable product.[2]
EtAlCl₂, Et₂AlCl (weaker) Increased amounts of 2-acylpyrroleThe relative amount of the 2-isomer increases with weaker Lewis acids.[2]
SnCl₄, BF₃·OEt₂ (weak) 2-acylpyrroleFavors the formation of the kinetically controlled product.[2]
Table 3: Influence of Base and Solvent on Nucleophilic Substitution
Base Solvent Expected Outcome Notes
K₂CO₃ DMF, AcetonitrileGood yields.A common and effective combination for this type of reaction.
Triethylamine (Et₃N) Dichloromethane, THFGood yields.An organic soluble base that is easy to remove after the reaction.
No Base Any solventSlow reaction, low yield.The HCl generated will protonate the pyrrolidine, reducing its nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole (Paal-Knorr Synthesis)
  • To a round-bottom flask, add 2,5-hexanedione (1 equivalent) and 4-fluoroaniline (1 equivalent).

  • Add a solvent such as ethanol or acetic acid. Alternatively, for a green chemistry approach, water can be used.

  • Add a catalytic amount of a suitable acid, such as acetic acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure. If water was used, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of 2-chloro-1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone (Friedel-Crafts Acylation)
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

  • Add aluminum chloride (AlCl₃) (1.1 equivalents) to the solvent and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-(4-fluorophenyl)-2,5-dimethylpyrrole (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in the same dry solvent.

  • Slowly add the solution of the pyrrole and chloroacetyl chloride to the AlCl₃ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (Nucleophilic Substitution)
  • To a round-bottom flask, add 2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone (1 equivalent) and a suitable solvent such as acetonitrile or DMF.

  • Add potassium carbonate (K₂CO₃) (2-3 equivalents) and a catalytic amount of potassium iodide (KI) (optional, to promote the reaction).

  • Add pyrrolidine (1.2-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Paal-Knorr Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Nucleophilic Substitution start 2,5-Hexanedione + 4-Fluoroaniline pk_reaction Paal-Knorr Reaction (Acid Catalyst, Heat) start->pk_reaction pyrrole 1-(4-Fluorophenyl)-2,5-dimethylpyrrole pk_reaction->pyrrole fc_reaction Friedel-Crafts Acylation (DCM, 0°C) pyrrole->fc_reaction Intermediate 1 acylation_reagents Chloroacetyl Chloride + AlCl₃ acylation_reagents->fc_reaction chloroketone 2-chloro-1-(1-(4-Fluorophenyl)- 2,5-dimethylpyrrol-3-yl)ethanone fc_reaction->chloroketone subst_reaction Nucleophilic Substitution (Acetonitrile, Heat) chloroketone->subst_reaction Intermediate 2 substitution_reagents Pyrrolidine + K₂CO₃ substitution_reagents->subst_reaction final_product Final Product subst_reaction->final_product

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting_Logic cluster_pk Paal-Knorr cluster_fc Friedel-Crafts cluster_subst Substitution start Low Yield in a Step? pk_check Check for Furan Byproduct (TLC/NMR) start->pk_check Stage 1 fc_check Check Isomer Ratio (NMR) start->fc_check Stage 2 subst_check Incomplete Reaction? start->subst_check Stage 3 pk_yes Reduce Acidity (use Acetic Acid) pk_check->pk_yes Yes pk_no Incomplete Reaction? pk_check->pk_no No pk_incomplete Increase Time/Temp or Use Catalyst pk_no->pk_incomplete fc_wrong_isomer Use Stronger Lewis Acid (AlCl₃) fc_check->fc_wrong_isomer High 2-isomer fc_ok_isomer Low Conversion? fc_check->fc_ok_isomer Correct Isomer fc_low_conv Ensure Anhydrous Conditions & Sufficient Catalyst fc_ok_isomer->fc_low_conv subst_yes Increase Time/Temp Add KI catalyst subst_check->subst_yes Yes subst_no Check for Side Products subst_check->subst_no No subst_side_prod Optimize Base/Solvent subst_no->subst_side_prod

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (henceforth referred to as "the compound"). This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the success of your experiments.

I. Compound Physicochemical Properties

A foundational understanding of the compound's properties is crucial for troubleshooting solubility. Below is a summary of its known and predicted characteristics.

PropertyValueSource
Molecular Formula C18H21FN2O[1][2][3]
Molecular Weight 300.37 g/mol [1][2][3]
Appearance Off-white to light brown powder[1][2]
Predicted pKa 8.20 ± 0.20[1][2][4]
Solubility in Organic Solvents DMSO: >10 mg/mL[1][2]
Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1][2]
Predicted Boiling Point 437.0 ± 45.0 °C[1][2]
Predicted Density 1.16 ± 0.1 g/cm3 [1][2]

II. Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving the compound in aqueous buffers for my biological assays. What is the recommended starting point?

Given the compound's predicted pKa of 8.20, its aqueous solubility is expected to be highly pH-dependent.[4][5] As a weakly basic compound due to the pyrrolidinyl and pyrrole nitrogens, it will be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[6] We recommend starting with a buffer at a pH below the compound's pKa, for instance, a pH of 6.0 or lower. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

The tolerance for DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: Can I heat the solution to improve the solubility of the compound?

Gentle heating can be a viable method to increase the dissolution rate. However, prolonged exposure to high temperatures can lead to degradation of the compound. We recommend heating the solution for a short period at a temperature no higher than 40-50°C. Always monitor for any changes in the solution's color or clarity that might indicate degradation. The stability of the compound at elevated temperatures should be experimentally verified.

Q4: Are there any known incompatibilities with common excipients?

III. Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues.

Initial Solubility Assessment

If you are observing precipitation or low dissolution of the compound, a systematic approach to improving solubility is necessary. The following workflow can guide your efforts.

Solubility Troubleshooting Workflow Solubility Troubleshooting Workflow start Start: Solubility Issue Encountered stock_solution Prepare a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO) start->stock_solution ph_adjustment pH Adjustment: Test Solubility in Buffers with Different pH Values (e.g., pH 4, 5, 6, 7.4) stock_solution->ph_adjustment cosolvents Co-solvents: Evaluate the Use of Water-Miscible Organic Solvents (e.g., Ethanol, PEG 400) ph_adjustment->cosolvents If pH adjustment is insufficient end End: Optimized Solubilization Protocol ph_adjustment->end If successful surfactants Surfactants: Assess the Impact of Non-ionic Surfactants (e.g., Tween 80, Cremophor EL) cosolvents->surfactants If co-solvents are insufficient cosolvents->end If successful cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) surfactants->cyclodextrins If surfactants are insufficient surfactants->end If successful formulation Advanced Formulation Strategies (e.g., Amorphous Solid Dispersions, Lipid-Based Formulations) cyclodextrins->formulation For very poorly soluble cases cyclodextrins->end If successful formulation->end

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps
IssuePossible CauseRecommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is crashing out of solution due to poor aqueous solubility.1. Decrease the final concentration: The desired concentration may be above the compound's aqueous solubility limit. 2. Optimize pH: As the compound has a predicted pKa of 8.20, its solubility will increase in acidic conditions.[4] Test buffers with pH values ranging from 4.0 to 7.0. 3. Use co-solvents: Introduce a water-miscible co-solvent like ethanol or PEG 400 into the aqueous buffer (e.g., in a 90:10 buffer:co-solvent ratio). 4. Incorporate surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to the aqueous buffer to aid in micellar solubilization.
Compound does not dissolve in the initial organic solvent. The chosen solvent is not appropriate for this compound.1. Try alternative organic solvents: If DMSO is not effective, consider other solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol. 2. Apply gentle heating and sonication: Use a water bath sonicator or gentle heating (up to 40-50°C) to assist in dissolution.
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound.1. Visually inspect solutions: Before each experiment, carefully inspect the solutions for any signs of precipitation. 2. Filter the final solution: Use a 0.22 µm filter to remove any undissolved particles before adding to the assay. 3. Re-evaluate the solubilization method: If inconsistency persists, a more robust solubilization strategy, such as the use of cyclodextrins or creating a solid dispersion, may be necessary.[7][8][9]

IV. Experimental Protocols

The following are general protocols to guide your solubility enhancement experiments.

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Prepare a concentrated stock solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is kept low (e.g., <1%).

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 6, and 24 hours).

  • Assess solubility: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Screening of Solubilizing Excipients
  • Prepare excipient stock solutions: Prepare stock solutions of various excipients in the desired aqueous buffer (e.g., 10% w/v HP-β-cyclodextrin, 1% w/v Tween 80).

  • Prepare compound stock solution: Dissolve the compound in DMSO.

  • Mix compound and excipient solutions: Add the DMSO stock of the compound to each excipient solution to the target concentration.

  • Equilibrate and analyze: Follow steps 4 and 5 from Protocol 1 to determine the solubility enhancement provided by each excipient.

The following diagram illustrates the decision-making process for selecting a suitable solubilization technique.

Solubilization Technique Selection Solubilization Technique Selection start Initial Solubility Screening ph_solubility Is solubility significantly pH-dependent? start->ph_solubility use_acidic_buffer Use an acidic buffer system ph_solubility->use_acidic_buffer Yes cosolvent_screening Screen co-solvents (e.g., PEG 400, ethanol) ph_solubility->cosolvent_screening No final_protocol Final Solubilization Protocol use_acidic_buffer->final_protocol surfactant_screening Screen surfactants (e.g., Tween 80, Cremophor EL) cosolvent_screening->surfactant_screening If insufficient cosolvent_screening->final_protocol If sufficient cyclodextrin_screening Screen cyclodextrins (e.g., HP-β-CD) surfactant_screening->cyclodextrin_screening If insufficient surfactant_screening->final_protocol If sufficient advanced_formulation Consider advanced formulations (e.g., solid dispersions, lipid-based systems) cyclodextrin_screening->advanced_formulation For significant challenges cyclodextrin_screening->final_protocol If sufficient advanced_formulation->final_protocol

References

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone?

As a solid, the compound is stable for up to two years from the date of purchase when stored as supplied.[1][2] For solutions, the stability is solvent-dependent.

Q2: In which solvents has the stability of this compound been documented?

Solutions in Dimethyl Sulfoxide (DMSO) or ethanol can be stored at -20°C for up to one month.[1][2]

Q3: Are there general recommendations for storing solutions of this compound?

For optimal stability, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, use DMSO or ethanol and store at -20°C for no longer than one month. For any new solvent, it is crucial to perform a stability assessment.

Q4: What potential degradation pathways should I be aware of for this compound?

While specific degradation pathways for this exact molecule are not extensively published, related pyrrole-containing compounds have shown susceptibility to degradation under certain conditions.[3] Potential degradation pathways could be initiated by:

  • Hydrolysis: The ethanone and pyrrolidine rings may be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Oxidation: The pyrrole ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, may lead to degradation.[3]

Q5: How can I assess the stability of the compound in my specific solvent system?

A forced degradation study is a common approach to understanding a compound's stability.[4][5] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the sample at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide will help you troubleshoot potential stability issues with 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Issue: Inconsistent experimental results or loss of compound activity.

This could be due to the degradation of the compound in your experimental solvent.

Troubleshooting Steps:

  • Review Solvent and Storage Conditions:

    • Are you using one of the recommended solvents (DMSO or ethanol)?

    • If so, are you storing the solution at -20°C and for less than a month?

    • If you are using a different solvent, have you validated the compound's stability in it?

  • Perform a Preliminary Stability Check:

    • Prepare a fresh solution of the compound.

    • Analyze its purity and concentration using a suitable analytical method (e.g., HPLC, LC-MS).

    • Analyze an aliquot of your stored solution.

    • A significant difference in purity or a lower concentration in the stored sample indicates degradation.

  • Conduct a Forced Degradation Study:

    • To proactively understand the compound's stability in your desired solvent, a forced degradation study is recommended. See the detailed experimental protocol below.

Summary of Stability Data
SolventStorage TemperatureStability DurationSource
Solid2-8°CUp to 2 years[1][2]
DMSO-20°CUp to 1 month[1][2]
Ethanol-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol: Forced Degradation Study for Assessing Compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in a specific solvent.

Objective: To identify potential degradation products and establish the stability profile of the compound under various stress conditions.

Materials:

  • 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

  • Solvent of interest

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • HPLC column (e.g., C18)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at room temperature and protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples.

    • Develop a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

    • Inject the samples and analyze the chromatograms.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal Stress (60°C) photo Photolytic Stress control Control (Room Temp, Dark) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradants quantify->identify profile Establish Stability Profile identify->profile

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_storage Review Solvent & Storage Conditions start->check_storage is_recommended Using Recommended Solvent (DMSO/EtOH) & Storage (-20°C, <1 month)? check_storage->is_recommended perform_stability_check Perform Preliminary Stability Check (e.g., HPLC) is_recommended->perform_stability_check Yes conduct_fds Conduct Forced Degradation Study in Your Solvent is_recommended->conduct_fds No is_degraded Degradation Observed? perform_stability_check->is_degraded use_fresh Prepare Fresh Solution for Each Experiment is_degraded->use_fresh Yes end_ok Stability is Likely Not the Issue is_degraded->end_ok No conduct_fds->use_fresh

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Optimizing 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, a known inhibitor of Ubiquitin-Specific Protease 14 (USP14), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone?

A1: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, is a cell-permeable and reversible inhibitor of Ubiquitin-Specific Protease 14 (USP14).[1][2] USP14 is a deubiquitinating enzyme (DUB) associated with the 26S proteasome.[2] By inhibiting USP14, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation, which can lead to their enhanced degradation by the proteasome.[3]

Q2: What are the expected cellular effects of inhibiting USP14 with this compound?

A2: Inhibition of USP14 by this compound can lead to several cellular effects, including:

  • Enhanced protein degradation: By preventing deubiquitination, this compound can increase the degradation of specific proteasome substrates. This has been observed for proteins like tau and TDP-43, which are implicated in neurodegenerative diseases.[3]

  • Induction of autophagy: Some studies have shown that USP14 inhibition can stimulate autophagic flux, providing an alternative pathway for protein clearance.[4]

  • Induction of apoptosis: By disrupting protein homeostasis, high concentrations of this compound can lead to cell cycle arrest and apoptosis in cancer cells.[5]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A good starting point is to perform a dose-response curve. Based on published data, a broad range to test would be from 1 µM to 100 µM. The half-maximal inhibitory concentration (IC50) for USP14 enzymatic activity is approximately 4-5 µM in vitro.[3] However, higher concentrations may be required in cellular assays to observe a phenotypic effect.[3]

Q4: How can I confirm that this compound is active in my cell-based assay?

A4: To confirm the activity of this compound, you can perform a Western blot to assess the ubiquitination status of total cellular proteins or a specific USP14 substrate. An increase in polyubiquitinated proteins would indicate that the deubiquitinating activity of USP14 has been inhibited. Additionally, you can measure the activity of the proteasome using a fluorogenic substrate-based assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound instability: this compound may have degraded. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Cell line resistance: The cell line may be insensitive to USP14 inhibition. 4. Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of USP14 inhibition.1. Prepare fresh stock solutions of this compound in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Increase the incubation time or concentration of this compound. Confirm cell permeability using a cellular thermal shift assay (CETSA) if possible. 3. Try a different cell line known to be sensitive to proteasome pathway modulation. 4. Use a more direct measure of target engagement, such as a ubiquitin Western blot, before moving to phenotypic assays.
High background or off-target effects. 1. Compound toxicity: High concentrations of this compound may induce general cytotoxicity. 2. Non-specific binding: The compound may be interacting with other cellular components.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. 2. Include a structurally similar but inactive control compound if available to differentiate specific from non-specific effects.
Inconsistent results between experiments. 1. Variability in cell culture: Cell passage number, confluency, and health can affect results. 2. Inconsistent compound preparation: Errors in preparing serial dilutions.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment from a validated stock solution.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

This compound Concentration (µM)Absorbance at 570 nm (OD)% Cell Viability
0 (Vehicle)1.25100
0.11.2398.4
11.2096.0
51.1592.0
101.0584.0
250.8568.0
500.5040.0
1000.2016.0
Protocol 2: Western Blot for Detecting Changes in Protein Ubiquitination

This protocol is to confirm the on-target effect of this compound by detecting an increase in polyubiquitinated proteins.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against ubiquitin

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a non-toxic concentration of this compound (determined from the MTT assay) and a vehicle control for 4-24 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

Visualizations

USP14_Signaling_Pathway cluster_proteasome 26S Proteasome Proteasome Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation USP14 USP14 Deubiquitination Deubiquitination USP14->Deubiquitination Ubiquitinated_Protein Ubiquitinated Protein Ubiquitinated_Protein->Proteasome Enters for Degradation Ubiquitinated_Protein->USP14 Substrate This compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl) -2-pyrrolidin-1-ylethanone (this compound) This compound->USP14 Inhibits Stabilized_Protein Stabilized Protein Deubiquitination->Stabilized_Protein Prevents Degradation

Caption: Mechanism of action of this compound on the USP14-proteasome pathway.

Experimental_Workflow cluster_prep Preparation cluster_optimization Concentration Optimization cluster_validation Target Validation cluster_phenotypic Phenotypic Assays Cell_Culture Cell Culture (Select appropriate cell line) Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IU1_Prep Prepare this compound Stock (in DMSO) IU1_Prep->Dose_Response Determine_IC50 Determine IC50 and Non-Toxic Range Dose_Response->Determine_IC50 Ubiquitin_WB Ubiquitination Western Blot Determine_IC50->Ubiquitin_WB Proteasome_Assay Proteasome Activity Assay Determine_IC50->Proteasome_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_IC50->Apoptosis_Assay Autophagy_Assay Autophagy Assay (e.g., LC3 Western Blot) Determine_IC50->Autophagy_Assay

Caption: General workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Tree Start No or Weak Effect Observed Check_Compound Is the this compound solution fresh and properly stored? Start->Check_Compound Check_Concentration Is the concentration range appropriate? Check_Compound->Check_Concentration Yes Solution_Compound Prepare fresh this compound stock. Check_Compound->Solution_Compound No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Solution_Concentration Increase concentration or widen the dose-response range. Check_Concentration->Solution_Concentration No Check_Target Is the target (USP14) expressed and active? Check_Incubation->Check_Target Yes Solution_Incubation Increase incubation time. Check_Incubation->Solution_Incubation No Check_Assay Is the assay sensitive enough? Check_Target->Check_Assay Yes Solution_Target Confirm USP14 expression by WB. Use a positive control cell line. Check_Target->Solution_Target No Solution_Assay Switch to a more direct assay, e.g., ubiquitin Western Blot. Check_Assay->Solution_Assay No

Caption: A decision tree for troubleshooting experiments with this compound.

References

Technical Support Center: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (Compound IU1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, a known inhibitor of Ubiquitin-Specific Protease 14 (USP14).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Compound this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. For Compound this compound, the primary target is USP14. However, like many small molecules, it may bind to and affect the function of other proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results. Given that this compound is a pyrrole-based compound, a class of molecules known for a wide range of biological activities, assessing its target selectivity is crucial.[1][2][3]

Q2: What are the first steps to assess the potential for off-target effects with Compound this compound?

A2: A recommended first step is to perform a literature search for any known off-target profiles of this compound or structurally similar compounds. If limited information is available, computational (in silico) prediction of potential off-target interactions can provide a list of likely candidates to investigate experimentally.[4][5] Following in silico analysis, a tiered experimental approach is advised, starting with broad screening panels and progressing to more specific validation assays.

Q3: What is a "target-minus" assay and how can it be used for Compound this compound?

A3: A target-minus assay is a control experiment that helps to distinguish on-target from off-target effects.[6] In the context of Compound this compound, this would involve running your primary assay in a system where the intended target, USP14, is absent or non-functional (e.g., using cells from a USP14 knockout animal or cells treated with siRNA against USP14). If the biological effect of this compound persists in this "target-minus" system, it strongly suggests the involvement of off-target interactions.

Q4: How can I be sure that the observed phenotype in my cell-based assay is due to inhibition of USP14 and not an off-target?

A4: To increase confidence in the on-target activity of Compound this compound, several strategies should be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound that are structurally similar but inactive against USP14. These inactive analogs should not produce the same cellular phenotype.[6]

  • Orthogonal Assays: Confirm the phenotype using a different method or a compound with a distinct chemical scaffold that also inhibits USP14.

  • Target Rescue/Overexpression: In a USP14 knockdown or knockout background, re-introducing functional USP14 should rescue the phenotype observed with this compound treatment if the effect is on-target.

Troubleshooting Guides

Issue: I am observing unexpected toxicity in my cell culture experiments with Compound this compound.

Possible Cause Troubleshooting Step
Off-target cytotoxicity 1. Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for USP14 inhibition. 2. Screen Compound this compound against a panel of common cytotoxicity targets (e.g., ion channels, kinases). 3. Use a "target-minus" approach (USP14 knockout/knockdown cells) to see if toxicity persists. If it does, it is likely an off-target effect.[6]
Compound precipitation 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Consult the compound's solubility data and ensure the final concentration in your media is below its solubility limit. Note that this compound is soluble in DMSO.[7]
Reactive metabolite formation 1. Consider co-incubation with metabolic inhibitors to see if toxicity is altered. 2. Analyze cell lysates for potential reactive metabolites of this compound.

Issue: My results with Compound this compound are inconsistent with USP14 knockdown experiments.

Possible Cause Troubleshooting Step
Off-target effects of this compound 1. The phenotype observed with this compound may be due to its interaction with one or more off-targets. 2. Perform a broad off-target screening assay to identify potential unintended targets.[8] 3. Validate any identified off-targets with specific functional assays.
Incomplete knockdown of USP14 1. Verify the efficiency of your USP14 knockdown at the protein level using Western blot or other quantitative methods.
Different mechanisms of action 1. Small molecule inhibition can have different biological consequences than protein knockdown (e.g., stabilizing a protein in an inactive conformation vs. complete removal of the protein). 2. Consider the kinetics of inhibition by this compound versus the slower process of protein knockdown.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

  • Objective: To computationally identify potential off-target proteins for Compound this compound.

  • Methodology:

    • Obtain the 2D structure (SMILES or SDF format) of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

    • Utilize various computational tools and databases that predict protein targets based on chemical structure similarity to known ligands. Examples include:

      • Public databases like ChEMBL and PubChem to find proteins targeted by structurally similar compounds.

      • Machine learning-based prediction platforms.[5]

      • Commercial services offering comprehensive off-target safety assessments.[4]

    • Analyze the prediction output, focusing on targets with high confidence scores or those belonging to protein families known for promiscuous binding.

    • Curate a list of potential off-targets for subsequent experimental validation.

Protocol 2: Broad Off-Target Binding Assay (Illustrative Example: Cell Microarray Screen)

  • Objective: To experimentally screen Compound this compound against a large panel of human proteins to identify off-target binding.

  • Methodology:

    • This protocol is based on services like the Retrogenix® Cell Microarray platform.[8]

    • A labeled version of Compound this compound (e.g., fluorescently tagged) or a specific antibody to detect the compound is required.

    • The labeled compound is incubated with a microarray of human cells, each overexpressing a specific plasma membrane or secreted protein.

    • The microarray is washed to remove non-specific binders.

    • Binding of the labeled compound to specific cells is detected, typically by fluorescence imaging.

    • "Hits" are identified as proteins to which the compound binds. These are then subjected to secondary validation assays.

Data Presentation

Table 1: Illustrative Off-Target Screening Panel Results for Compound this compound (Hypothetical Data)

Target ClassRepresentative Targets ScreenedResult for Compound this compound (10 µM)
Kinases 200 human kinasesNo significant inhibition (<30%)
GPCRs 50 human GPCRsModerate binding to Dopamine Receptor D2
Ion Channels 25 human ion channelsWeak inhibition of hERG channel
Nuclear Receptors 10 human nuclear receptorsNo significant activity
Other Enzymes 50 other human enzymesInhibition of Monoamine Oxidase B (MAO-B)

Table 2: Summary of Follow-up Validation Assays (Hypothetical Data)

Potential Off-TargetAssay TypeResult (IC50 / Ki)
Dopamine Receptor D2 Radioligand Binding AssayKi = 2.5 µM
hERG Channel Patch Clamp ElectrophysiologyIC50 = 15 µM
Monoamine Oxidase B (MAO-B) Enzyme Inhibition AssayIC50 = 1.2 µM
USP14 (On-Target) Enzyme Inhibition AssayIC50 = 0.5 µM

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Assessment cluster_phase2 Phase 2: Experimental Screening cluster_phase3 Phase 3: Hit Validation & Mitigation cluster_phase4 Phase 4: Conclusion start Start with Compound this compound in_silico In Silico Off-Target Prediction start->in_silico lit_review Literature Review for Known Off-Targets start->lit_review broad_screen Broad Off-Target Screening (e.g., Cell Microarray) in_silico->broad_screen lit_review->broad_screen validation Validate Hits with Orthogonal Assays broad_screen->validation cytotoxicity Cytotoxicity Profiling cytotoxicity->validation sar SAR with Inactive Analogs validation->sar target_minus Target-Minus Experiments validation->target_minus conclusion Confirmed On- and Off-Target Profile sar->conclusion target_minus->conclusion

Caption: Workflow for identifying and validating off-target effects.

troubleshooting_logic start Unexpected Phenotype Observed with this compound q1 Does phenotype persist in USP14 knockout/knockdown cells? start->q1 off_target Likely Off-Target Effect q1->off_target Yes on_target Likely On-Target Effect (related to USP14) q1->on_target No next_steps_off Proceed with Off-Target Identification and Validation off_target->next_steps_off next_steps_on Investigate Downstream USP14 Signaling on_target->next_steps_on

Caption: Logic diagram for troubleshooting unexpected phenotypes.

References

Technical Support Center: Synthesis and Purification of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone?

A common and effective synthetic approach involves a four-step process:

  • Paal-Knorr Synthesis: Reaction of 2,5-hexanedione with 4-fluoroaniline to form 1-(4-fluorophenyl)-2,5-dimethylpyrrole.

  • Friedel-Crafts Acylation: Acylation of the pyrrole intermediate with acetyl chloride in the presence of a Lewis acid catalyst to yield 3-acetyl-1-(4-fluorophenyl)-2,5-dimethylpyrrole.

  • Alpha-Bromination: Bromination of the acetyl group of the ketone intermediate to form 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone.

  • Nucleophilic Substitution: Reaction of the α-bromo ketone with pyrrolidine to yield the final product.

Q2: My overall yield is low. Which step is the most likely cause?

Low yields can occur at any stage. However, the Friedel-Crafts acylation and the final nucleophilic substitution are often critical. In the acylation step, improper catalyst choice or reaction conditions can lead to poor conversion or the formation of undesired isomers. In the final step, side reactions of the α-bromo ketone can reduce the yield of the target compound.

Q3: I am observing a significant amount of a side-product that is difficult to separate. What could it be?

A common side-product is the 2-acylated pyrrole isomer formed during the Friedel-Crafts acylation. While the 3-position is generally favored for acylation on N-substituted pyrroles, changes in the Lewis acid or reaction conditions can alter this selectivity. Another possibility is the formation of byproducts from the decomposition of the α-bromo ketone intermediate, which can be unstable.

Q4: What are the best methods for purifying the final product?

The two primary methods for purifying 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone are column chromatography and recrystallization. Column chromatography is effective for removing both polar and non-polar impurities, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent is found.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis - Multiple Impurities Detected

Possible Cause: Incomplete reactions, side-product formation in one or more steps, or degradation of intermediates.

Troubleshooting Steps:

  • Analyze Each Step: Run Thin Layer Chromatography (TLC) on the crude product from each synthetic step to identify which stage is generating the most impurities.

  • Optimize Friedel-Crafts Acylation:

    • Lewis Acid: Use a milder Lewis acid like ZnCl₂ or SnCl₄ to potentially improve regioselectivity for the 3-acylated product over the 2-acylated isomer.

    • Temperature: Maintain a low reaction temperature (0-5 °C) to minimize side reactions.

  • Stabilize α-Bromo Ketone: The α-bromo ketone intermediate can be unstable. Use it immediately in the next step without prolonged storage.

  • Purification Strategy: Employ a multi-step purification process. Start with an aqueous wash to remove water-soluble impurities, followed by column chromatography, and finally recrystallization.

Problem 2: Difficulty Removing a Persistent Impurity with Similar Polarity

Possible Cause: Isomeric impurities, such as the 2-acylated pyrrole, often have very similar polarities to the desired 3-acylated product, making separation by standard chromatography challenging.

Troubleshooting Steps:

  • Optimize TLC: Experiment with different solvent systems for TLC to achieve better separation between your product and the persistent impurity. This will help in developing a more effective column chromatography method.

  • Gradient Elution: Use a shallow gradient elution in your column chromatography. A slow, gradual increase in the polar solvent can improve the resolution between compounds with similar Rf values.

  • Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal.

Data Presentation

Table 1: Comparison of Purification Methods for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Single Recrystallization (Ethanol)85%95%70%Some loss of product in the mother liquor.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient)85%98%85%Effective at removing most impurities.
Column Chromatography followed by Recrystallization85%>99.5%60%Provides the highest purity, but with lower overall yield.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone (Friedel-Crafts Acylation)

  • To a solution of 1-(4-fluorophenyl)-2,5-dimethylpyrrole (1 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Dissolve the impure product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start paal_knorr Paal-Knorr Synthesis start->paal_knorr acylation Friedel-Crafts Acylation paal_knorr->acylation bromination Alpha- Bromination acylation->bromination substitution Nucleophilic Substitution bromination->substitution crude_product Crude Product substitution->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product (>99.5%) recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Low Purity Detected check_impurities Characterize Impurities (TLC, HPLC, NMR) start->check_impurities similar_polarity Impurity with Similar Polarity? check_impurities->similar_polarity optimize_chromatography Optimize Column Chromatography (Gradient Elution) similar_polarity->optimize_chromatography Yes multiple_impurities Multiple Impurities Present? similar_polarity->multiple_impurities No recrystallize Attempt Recrystallization (Solvent Screen) optimize_chromatography->recrystallize pure_product Pure Product Achieved recrystallize->pure_product review_synthesis Review Each Synthetic Step multiple_impurities->review_synthesis Yes multiple_impurities->pure_product No optimize_acylation Optimize Friedel-Crafts (Lewis Acid, Temp.) review_synthesis->optimize_acylation optimize_acylation->pure_product

Caption: Logical workflow for troubleshooting low purity issues.

Technical Support Center: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone Experimental Variability Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability during the synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the multi-step synthesis of the target compound. The proposed synthetic pathway consists of three main stages: Paal-Knorr synthesis of the pyrrole core, Friedel-Crafts acylation, and nucleophilic substitution with pyrrolidine.

Step 1: Paal-Knorr Synthesis of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Q1: The yield of the Paal-Knorr reaction is consistently low. What are the potential causes and solutions?

A1: Low yields in the Paal-Knorr synthesis of N-aryl pyrroles can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction between 2,5-hexanedione and 4-fluoroaniline may not have gone to completion.

    • Solution: Ensure equimolar or a slight excess of the amine is used. The reaction is often catalyzed by acid. While it can proceed under neutral or weakly acidic conditions, adding a catalytic amount of a weak acid like acetic acid can accelerate the reaction.[1][2] However, strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[2] Prolonged heating may be necessary, but this can also lead to degradation of sensitive starting materials.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The primary side reaction to consider is the self-condensation of 2,5-hexanedione or the formation of furan derivatives under overly acidic conditions.[2]

    • Solution: Maintain a weakly acidic to neutral pH. Using a buffer system can help control the pH. Ensure the reaction temperature is not excessively high, as this can favor side reactions.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps.

    • Solution: After the reaction, the mixture is typically diluted with water and extracted with an organic solvent. Ensure thorough extraction. The crude product can be purified by column chromatography on silica gel. Choosing an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is critical for good separation from unreacted starting materials and byproducts.

Q2: How can I be sure that the correct pyrrole isomer has been formed?

A2: The Paal-Knorr reaction between a 1,4-dicarbonyl compound and a primary amine is a reliable method for forming the corresponding N-substituted pyrrole.[1][2] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration, leading to the stable aromatic pyrrole ring.[4] Characterization by NMR spectroscopy (¹H and ¹³C) and mass spectrometry will confirm the structure of the desired 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Friedel-Crafts Acylation of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Q3: The Friedel-Crafts acylation with chloroacetyl chloride is giving a mixture of products, leading to low yield of the desired 2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. How can I improve the regioselectivity?

A3: Friedel-Crafts acylation of N-substituted pyrroles can indeed lead to a mixture of isomers. The pyrrole ring is highly activated towards electrophilic substitution, and acylation can occur at the C2 or C3 position.

  • Reaction Conditions: The choice of Lewis acid and reaction temperature can significantly influence the regioselectivity.

    • Solution: Using a milder Lewis acid, such as AlCl₃ at low temperatures (e.g., -20°C to 0°C), can favor acylation at the C3 position. The reaction should be carried out under anhydrous conditions to prevent deactivation of the Lewis acid. The order of addition is also important; typically, the acylating agent and Lewis acid are complexed first before the addition of the pyrrole substrate.

  • Substrate Reactivity: The high reactivity of the pyrrole ring can lead to di-acylation or polymerization.

    • Solution: Use a stoichiometric amount of the acylating agent (chloroacetyl chloride) and the Lewis acid. Running the reaction at a lower temperature can help to control the reactivity and minimize side products.

Q4: During the work-up of the Friedel-Crafts reaction, I am getting an emulsion that is difficult to separate. What is the cause and how can I resolve it?

A4: Emulsion formation is common during the aqueous work-up of Friedel-Crafts reactions, especially when quenching the reaction mixture containing aluminum chloride.

  • Quenching Procedure: The vigorous reaction of AlCl₃ with water can lead to the formation of aluminum hydroxides, which can stabilize emulsions.

    • Solution: The reaction should be quenched by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This helps to keep the aluminum salts in solution. After quenching, the product is extracted with an organic solvent. If an emulsion persists, adding a saturated solution of sodium chloride (brine) during the wash steps can help to break it.

Step 3: Nucleophilic Substitution with Pyrrolidine

Q5: The final substitution reaction of 2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone with pyrrolidine is slow and gives a poor yield. What can I do to improve it?

A5: The reaction of an α-halo ketone with an amine is a classic Sₙ2 reaction. Several factors can affect the rate and yield of this step.

  • Reaction Conditions: The reaction rate is dependent on the concentration of the reactants, the solvent, and the temperature.

    • Solution: Use a slight excess of pyrrolidine to drive the reaction to completion. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF. Heating the reaction mixture can increase the rate, but excessively high temperatures should be avoided to prevent side reactions. The addition of a non-nucleophilic base, such as potassium carbonate, can help to neutralize the HCl formed during the reaction, which can otherwise protonate the pyrrolidine and reduce its nucleophilicity.

  • Purity of the Starting Material: Impurities in the 2-chloro-ethanone starting material can interfere with the reaction.

    • Solution: Ensure that the 2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is pure before proceeding with the substitution reaction. Purification by recrystallization or column chromatography may be necessary.

Q6: I am observing multiple spots on the TLC of the final product. What are the likely impurities?

A6: Besides unreacted starting material, several side products can form during the nucleophilic substitution step.

  • Di-substitution: The product itself contains a tertiary amine, which can potentially react with another molecule of the α-chloro ketone, although this is generally less favorable.

  • Elimination Reactions: Under strongly basic conditions, elimination of HCl from the α-chloro ketone could occur, leading to an α,β-unsaturated ketone.

  • Hydrolysis: If water is present in the reaction mixture, the α-chloro ketone can be hydrolyzed to the corresponding α-hydroxy ketone.

    • Solution: To minimize these side reactions, use a slight excess of pyrrolidine and maintain anhydrous conditions. Purification of the final product by column chromatography is usually effective in removing these impurities.

Experimental Protocols

The following are proposed experimental protocols based on general synthetic methodologies for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.

Table 1: Reagents and Typical Reaction Conditions
StepReactionStarting MaterialsReagentsSolventTemperature (°C)Time (h)
1Paal-Knorr Synthesis2,5-Hexanedione, 4-FluoroanilineAcetic Acid (catalytic)TolueneReflux4-8
2Friedel-Crafts Acylation1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrroleChloroacetyl chloride, AlCl₃Dichloromethane0 to rt2-4
3Nucleophilic Substitution2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, PyrrolidineK₂CO₃AcetonitrileReflux6-12

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for identifying potential sources of error.

experimental_workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Nucleophilic Substitution start1 2,5-Hexanedione + 4-Fluoroaniline react1 React in Toluene with catalytic Acetic Acid (Reflux) start1->react1 workup1 Aqueous Work-up & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole purify1->product1 start2 Pyrrole Intermediate product1->start2 react2 React with Chloroacetyl chloride and AlCl3 in DCM (0°C to rt) start2->react2 workup2 Quench with aq. HCl & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 2-chloro-1-(1-(4-fluorophenyl)-2,5-dimethyl -1H-pyrrol-3-yl)ethanone purify2->product2 start3 Chloro-ethanone Intermediate + Pyrrolidine product2->start3 react3 React in Acetonitrile with K2CO3 (Reflux) start3->react3 workup3 Filtration & Solvent Evaporation react3->workup3 purify3 Column Chromatography workup3->purify3 final_product 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol -3-yl)-2-pyrrolidin-1-ylethanone purify3->final_product

Caption: Synthetic workflow for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common experimental issues.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Step 3 Solutions start Low Final Yield check_step1 Analyze Step 1 Product (Yield & Purity) start->check_step1 check_step2 Analyze Step 2 Product (Yield & Purity) check_step1->check_step2 If acceptable sol1_incomplete Optimize Reaction Time/Temp Adjust Catalyst Concentration check_step1->sol1_incomplete If low yield/purity sol1_side_reactions Control pH Avoid High Temperatures check_step1->sol1_side_reactions If low yield/purity check_step3 Analyze Final Product (Purity) check_step2->check_step3 If acceptable sol2_regioselectivity Use Milder Lewis Acid Control Temperature (-20 to 0°C) check_step2->sol2_regioselectivity If low yield/purity sol2_workup Slow Quenching in aq. Acid Use Brine to Break Emulsions check_step2->sol2_workup If low yield/purity sol3_incomplete Use Excess Pyrrolidine Add Non-nucleophilic Base (K2CO3) check_step3->sol3_incomplete If impure sol3_impurities Ensure Anhydrous Conditions Optimize Purification check_step3->sol3_impurities If impure

References

Technical Support Center: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Overall Synthesis Workflow

The synthesis of the target compound is typically achieved through a four-step process. This workflow diagram outlines the key stages and potential challenges that will be addressed in this guide.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Alpha-Bromination cluster_3 Step 4: Nucleophilic Substitution A 2,5-Hexanedione + 4-Fluoroaniline B 1-(4-Fluorophenyl)-2,5-dimethylpyrrole A->B Acid Catalyst C 1-(4-Fluorophenyl)-2,5-dimethylpyrrole B->C D 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone C->D Acetyl Chloride, Lewis Acid E Acylated Pyrrole D->E F 2-Bromo-1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone E->F Brominating Agent G Alpha-Bromo Ketone F->G H Final Product G->H Pyrrolidine, Base

Caption: Overall synthetic workflow for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the synthetic step and addresses common issues in a question-and-answer format.

Step 1: Paal-Knorr Pyrrole Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Q1: My Paal-Knorr reaction is sluggish or incomplete. How can I improve the reaction rate and yield?

A1: The Paal-Knorr synthesis can be sensitive to reaction conditions, especially when using less nucleophilic aromatic amines like 4-fluoroaniline.[1] Here are several factors to consider for optimization:

  • Catalyst Choice and Loading: While the reaction can proceed without a catalyst, acidic conditions are generally required.[2][3][4] If you are using a weak acid like acetic acid, consider switching to a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) or using a Lewis acid. Be cautious with strong mineral acids as they can lead to side reactions.

  • Temperature: Increasing the reaction temperature can significantly improve the rate. Refluxing in a suitable solvent is a common practice.

  • Solvent: While the reaction can be run neat, using a high-boiling point solvent like toluene or xylene can help to azeotropically remove water, which is a byproduct of the reaction and can inhibit its completion.

  • Water Removal: The formation of water can slow down the reaction. Using a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Paal-Knorr reaction.

Q2: I am observing significant byproduct formation in my Paal-Knorr reaction. What are the likely side products and how can I minimize them?

A2: Common side reactions in the Paal-Knorr synthesis include:

  • Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization to form a furan derivative instead of reacting with the amine.[4] Ensure your reaction conditions are not overly acidic.

  • Polymerization/Degradation: Prolonged heating in strong acid can lead to the degradation of the starting materials and product. Monitor the reaction progress by TLC or GC-MS and avoid unnecessarily long reaction times.

Troubleshooting Flowchart: Paal-Knorr Synthesis

Paal_Knorr_Troubleshooting Start Low Yield or Incomplete Reaction Check_Catalyst Is an appropriate acid catalyst being used? Start->Check_Catalyst Check_Temp Is the reaction temperature high enough? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Optimize catalyst type and loading (e.g., p-TsOH). Check_Catalyst->Optimize_Catalyst No Check_Water Is water being effectively removed? Check_Temp->Check_Water Yes Increase_Temp Increase temperature or switch to a higher boiling solvent. Check_Temp->Increase_Temp No Consider_Microwave Consider microwave-assisted synthesis for faster reaction. Check_Water->Consider_Microwave Yes Use_Dean_Stark Use a Dean-Stark apparatus. Check_Water->Use_Dean_Stark No Success Improved Yield Consider_Microwave->Success Optimize_Catalyst->Check_Temp Increase_Temp->Check_Water Use_Dean_Stark->Consider_Microwave

Caption: Troubleshooting guide for low yield in Paal-Knorr synthesis.

Step 2: Friedel-Crafts Acylation of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Q1: My Friedel-Crafts acylation is giving a mixture of products, primarily the desired 3-acylated product and a di-acylated byproduct. How can I improve the regioselectivity?

A1: Pyrrole rings are highly activated towards electrophilic substitution, which can make controlling the regioselectivity of Friedel-Crafts acylation challenging. The formation of di-acylated products is a known issue.[2]

  • Choice of Acylating Agent and Lewis Acid: Using a less reactive acylating agent or a milder Lewis acid can help to control the reaction. For instance, using acetic anhydride instead of acetyl chloride, or a weaker Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) instead of aluminum chloride (AlCl₃) may improve selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of the acylating agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the acylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that can lead to di-acylation.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase the selectivity for the mono-acylated product.

  • Solvent: The choice of solvent can influence the reactivity of the Lewis acid and the substrate. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.

Q2: The work-up of my Friedel-Crafts reaction is problematic, leading to product decomposition. What is the best way to quench the reaction and isolate the product?

A2: The work-up of Friedel-Crafts reactions requires careful neutralization of the strong Lewis acid.

  • Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl) with vigorous stirring. This will hydrolyze the Lewis acid and any unreacted acylating agent.

  • Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation

Lewis AcidReactivityCommon Issues
AlCl₃HighOften leads to over-acylation and charring.
FeCl₃ModerateGenerally milder and can offer better selectivity.
ZnCl₂MildMay require higher temperatures or longer reaction times.
SnCl₄ModerateGood Lewis acid, but can be sensitive to moisture.
Step 3: Alpha-Bromination of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone

Q1: I am struggling to achieve selective mono-bromination at the alpha-position. I am observing di-bromination and/or ring bromination. How can I control the selectivity?

A1: Achieving selective mono-bromination of an activated ketone can be challenging.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for selective mono-bromination as it provides a low, steady concentration of bromine.

  • Reaction Conditions:

    • Acidic Conditions: Performing the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid or p-TsOH) can favor mono-bromination. The presence of acid catalyzes the formation of the enol, which is the reactive species.

    • Radical Initiator: Using a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide with NBS can promote selective alpha-bromination.

  • Control of Stoichiometry: Use of 1.0 to 1.05 equivalents of the brominating agent is critical to minimize di-bromination.

  • Temperature and Light: The reaction should ideally be carried out in the dark to avoid light-induced radical side reactions. The temperature should be carefully controlled; starting at a low temperature and slowly warming to room temperature can improve selectivity.

Q2: My alpha-bromo ketone product is unstable and decomposes during purification. What are the best practices for handling and purifying this intermediate?

A2: Alpha-bromo ketones can be lachrymatory and unstable, especially to heat and bases.

  • Work-up: After the reaction is complete, a careful work-up is necessary. This typically involves washing with a mild reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is the preferred method of purification as it avoids prolonged exposure to silica gel.

    • Chromatography: If chromatography is necessary, it should be performed quickly on a neutral support like silica gel, and the product should not be left on the column for an extended period.

  • Storage: The purified alpha-bromo ketone should be stored at low temperatures (e.g., in a refrigerator or freezer) and used in the subsequent step as soon as possible.

Step 4: Nucleophilic Substitution with Pyrrolidine

Q1: The yield of my final product is low, and I am isolating a significant amount of a high-molecular-weight byproduct. What could be the issue?

A1: A common side reaction in the amination of alpha-halo ketones is the formation of quaternary ammonium salts. This occurs when the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the alpha-bromo ketone.

  • Stoichiometry of Pyrrolidine: Using an excess of pyrrolidine (e.g., 2-3 equivalents) can help to ensure that the alpha-bromo ketone preferentially reacts with the primary amine rather than the product.

  • Base: The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HBr that is formed. The choice of base is important to avoid competing side reactions.

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used to facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can promote side reactions.

Q2: How can I effectively purify the final product, 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone?

A2: The final product is a tertiary amine and can be purified by a few methods:

  • Extraction: After the reaction, an aqueous work-up can be performed to remove the excess pyrrolidine, the base, and any salts. The product can be extracted into an organic solvent.

  • Column Chromatography: Purification by column chromatography on silica gel is a common method. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.

  • Crystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.

Table 2: Summary of Reaction Conditions for Nucleophilic Substitution

ParameterRecommended ConditionRationale
Pyrrolidine Stoichiometry2-3 equivalentsMinimizes quaternary salt formation.
BaseK₂CO₃ or Et₃NNeutralizes HBr without competing in the reaction.
SolventAcetonitrile or DMFAprotic polar solvents favor Sₙ2 reactions.
TemperatureRoom temperature to mild heatingBalances reaction rate and minimizes side reactions.

Experimental Protocols

The following are generalized experimental protocols based on typical procedures for each reaction type. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-hexanedione (1.0 eq), 4-fluoroaniline (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-fluorophenyl)-2,5-dimethylpyrrole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-Bromo-1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone
  • To a round-bottom flask protected from light, dissolve 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like AIBN or a small amount of acetic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a 10% sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Use the crude product immediately in the next step or purify quickly by recrystallization.

Protocol 4: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone
  • To a round-bottom flask, add the crude 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)ethanone (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add pyrrolidine (2.5 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to USP14 Inhibition: Validating the Efficacy of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, with other prominent inhibitors of Ubiquitin-Specific Protease 14 (USP14). USP14 is a deubiquitinating enzyme (DUB) associated with the proteasome that plays a crucial role in regulating protein degradation. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[1][2] This document presents a detailed analysis of this compound and its alternatives, supported by experimental data and protocols to aid researchers in their validation studies.

Inhibitor Performance Comparison

The following table summarizes the key quantitative data for this compound and a selection of alternative USP14 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

InhibitorChemical NameIC50 for USP14 (μM)Selectivity NotesMechanism of Action
This compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone4-5[1]Selective over a panel of 8 other DUBs, including IsoT/USP5 (25-fold).[3]Allosteric, reversible inhibitor that binds to a site distinct from the catalytic center.[1]
This compound-47 A derivative of this compound0.6[1][4][5]~10-fold more potent than this compound with increased selectivity over IsoT/USP5 (~33-fold).[1][4]Allosteric inhibitor, similar to this compound.[1]
b-AP15 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one2.1 - 16.8[6]Also inhibits UCHL5.[7] May exhibit off-target effects through Michael addition reactions.[8][9]Covalent inhibitor of USP14 and UCHL5.[1][7]
VLX1570 An azepane-cored derivative of b-AP15~13 (Ub-AMC assay)[6]Preferentially inhibits USP14 over UCHL5 in some assays.[6][10]Covalent inhibitor, similar to b-AP15.[6]
WP1130 (Degrasyn) Not specifiedInhibits USP14, USP9x, USP5, and UCH37[11][12]Non-selective DUB inhibitor.[11][12]Partly selective DUB inhibitor.[12][13]

Experimental Protocols

In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on USP14 activity using a fluorogenic substrate.

Materials:

  • Recombinant human USP14 protein

  • 26S proteasomes (or a method to activate USP14)

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a solution of recombinant USP14 and 26S proteasomes in assay buffer. The association with the proteasome significantly activates USP14.[14]

  • Dispense 10 µL of the USP14/proteasome solution into each well of a 384-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO-only control.

  • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of Ub-AMC substrate to each well. The final concentration of Ub-AMC is typically in the low micromolar range.

  • Immediately begin monitoring the increase in fluorescence at 355 nm excitation and 460 nm emission using a plate reader. Take readings every minute for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Substrate Degradation Assay

This protocol assesses the ability of a USP14 inhibitor to enhance the degradation of a known proteasome substrate within a cellular context.

Materials:

  • Cell line expressing a reporter substrate (e.g., MEFs expressing tau or TDP-43)[15]

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the reporter substrate (e.g., anti-tau)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

  • Wash the cells with PBS and lyse them using lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the reporter substrate and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the relative levels of the reporter substrate in treated versus control cells. A decrease in the substrate level indicates enhanced degradation.

Visualizations

USP14's Role in Protein Degradation and Signaling

The following diagram illustrates the central role of USP14 in the ubiquitin-proteasome system and its influence on downstream signaling pathways.

USP14_Pathway cluster_proteasome 26S Proteasome cluster_degradation Protein Fate cluster_inhibitors Inhibitors cluster_signaling Downstream Signaling Proteasome Proteasome Core USP14 USP14 Proteasome->USP14 Association Degradation Protein Degradation Proteasome->Degradation Recycling Substrate Release & Deubiquitination USP14->Recycling Trims Ubiquitin Chains Signaling NF-κB Pathway Wnt/β-catenin Pathway Autophagy Regulation USP14->Signaling Regulates Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Binding Recycling->Ub_Protein Re-ubiquitination? This compound This compound / this compound-47 This compound->USP14 Inhibits

Caption: Role of USP14 at the proteasome and its inhibition by this compound.

Experimental Workflow for Validating a USP14 Inhibitor

This diagram outlines the key steps involved in the experimental validation of a potential USP14 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation HTS High-Throughput Screen (e.g., Ub-AMC assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Primary Hits Selectivity Selectivity Profiling (vs. other DUBs) IC50->Selectivity Confirmed Hits Substrate Substrate Degradation Assay (e.g., Western Blot for Tau) Selectivity->Substrate Lead Compound Toxicity Cell Viability/Toxicity Assay Substrate->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: Workflow for the validation of a novel USP14 inhibitor.

References

A Comparative Guide to USP14 Inhibitors: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) and a Look at Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. A key regulatory component of this system is Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome. Inhibition of USP14 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This guide provides a detailed comparison of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, with other notable USP14 inhibitors, b-AP15 and VLX1570.

Performance Comparison of USP14 Inhibitors

The efficacy of a USP14 inhibitor is determined by several factors, including its potency (commonly measured by the half-maximal inhibitory concentration, IC50), selectivity for USP14 over other deubiquitinating enzymes, and its mechanism of action.

InhibitorChemical NameTarget(s)IC50 against USP14SelectivityMechanism of Action
This compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanoneUSP144-5 µM[1]Selective for USP14 over other DUBs like UCHL5 and IsoT/USP5[1]Reversible, competitive inhibitor[1]
This compound-47 A derivative of this compoundUSP140.6 µM[1]Improved selectivity over IsoT/USP5 compared to this compound[1]Reversible, competitive inhibitor
b-AP15 -USP14, UCHL5Not specifically reported for USP14 alone, inhibits 19S DUB activityNon-selective, also inhibits UCHL5[2]Covalent inhibitor[1]
VLX1570 An analog of b-AP15USP14, UCHL5Binds to USP14, with weaker inhibition of UCHL5[3]Preferentially inhibits USP14 over UCHL5[3]Covalent inhibitor[1]

This compound stands out as a selective and reversible inhibitor of USP14, making it a valuable tool for specifically studying the effects of USP14 inhibition.[1] Its derivative, This compound-47 , demonstrates significantly improved potency.[1] In contrast, b-AP15 and its analog VLX1570 are dual inhibitors of both USP14 and another proteasome-associated DUB, UCHL5.[1][2] While this broader activity can be advantageous in certain therapeutic contexts, it complicates the specific attribution of effects to USP14 inhibition alone. VLX1570 shows a preference for inhibiting USP14 over UCHL5.[3]

Signaling Pathways Modulated by USP14 Inhibition

Inhibition of USP14 leads to the accumulation of polyubiquitinated proteins, which in turn triggers several downstream signaling pathways. The primary response is the activation of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress. Depending on the cellular context and the extent of stress, this can lead to either cell survival through autophagy or cell death via apoptosis. Furthermore, USP14 has been shown to regulate the NF-κB and Wnt/β-catenin signaling pathways.

Unfolded Protein Response (UPR) and ER Stress

The accumulation of ubiquitinated proteins following USP14 inhibition disrupts ER homeostasis, leading to ER stress and the activation of the UPR. This is a primary mechanism by which USP14 inhibitors exert their cellular effects.[4]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK activates IRE1a IRE1α Unfolded Proteins->IRE1a activates ATF6 ATF6 Unfolded Proteins->ATF6 activates USP14_Inhibition USP14 Inhibition (e.g., this compound) Accumulated\nUb-Proteins Accumulated Ub-Proteins USP14_Inhibition->Accumulated\nUb-Proteins Accumulated\nUb-Proteins->Unfolded Proteins p-eIF2a p-eIF2α PERK->p-eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage in Golgi eIF2a eIF2α ATF4 ATF4 p-eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP induces UPR Genes UPR Target Genes (Chaperones, etc.) XBP1s->UPR Genes activates transcription ATF6n->UPR Genes activates transcription Apoptosis Apoptosis CHOP->Apoptosis Cell Survival Cell Survival UPR Genes->Cell Survival

Caption: Unfolded Protein Response Pathway activated by USP14 inhibition.

Apoptosis Pathway

Prolonged or severe ER stress resulting from USP14 inhibition can tip the balance towards apoptosis. This process involves the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway USP14_Inhibition USP14 Inhibition (e.g., b-AP15, VLX1570) ER_Stress ER Stress / UPR USP14_Inhibition->ER_Stress CHOP CHOP Induction ER_Stress->CHOP Bcl2_down Bcl-2 family (downregulation) CHOP->Bcl2_down Mitochondria Mitochondria Bcl2_down->Mitochondria destabilizes membrane Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis induction via the intrinsic pathway following USP14 inhibition.

NF-κB Signaling Pathway

USP14 has been shown to regulate the NF-κB pathway by promoting the degradation of its inhibitor, IκBα.[5] Inhibition of USP14 can therefore lead to the stabilization of IκBα and subsequent inhibition of NF-κB activity.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IKK IKK IkBa IκBα IKK:e->IkBa:n phosphorylates p-IkBa p-IκBα Proteasome Proteasome p-IkBa->Proteasome ubiquitination & degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkBa_NFkB IκBα-NF-κB (inactive complex) IkBa_NFkB->NFkB releases USP14 USP14 USP14->p-IkBa deubiquitinates & promotes degradation USP14_Inhibition USP14 Inhibition (e.g., this compound) USP14_Inhibition->USP14 inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression activates Stimulus Stimulus (e.g., IL-1β) Stimulus->IKK activates Wnt_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) b-catenin β-catenin Destruction_Complex->b-catenin phosphorylates p-b-catenin p-β-catenin b-catenin_n β-catenin b-catenin->b-catenin_n stabilizes & translocates Proteasome Proteasome p-b-catenin->Proteasome ubiquitination & degradation USP14 USP14 USP14->p-b-catenin deubiquitinates & stablizes USP14_Inhibition USP14 Inhibition USP14_Inhibition->USP14 inhibits TCF_LEF TCF/LEF b-catenin_n->TCF_LEF binds Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression activates Wnt_Signal Wnt Signal Wnt_Signal->Destruction_Complex inhibits DUB_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified USP14 - Proteasome - Inhibitor (e.g., this compound) - Ub-AMC substrate - Assay Buffer start->prep_reagents incubation Pre-incubate USP14 and Proteasome with Inhibitor or Vehicle prep_reagents->incubation add_sub Add Ub-AMC Substrate to initiate reaction incubation->add_sub measure Measure Fluorescence (Ex: 355nm, Em: 460nm) over time add_sub->measure analyze Analyze Data: - Calculate initial rates - Determine IC50 values measure->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach start->seed_cells treat_cells Treat cells with varying concentrations of USP14 inhibitor seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs analyze Analyze Data: - Calculate % viability - Determine IC50 measure_abs->analyze end End analyze->end Western_Blot_Workflow start Start cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE to separate proteins by size cell_lysis->sds_page transfer Transfer proteins to a PVDF or Nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with Primary Antibody specific to the target protein blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image the blot to detect protein bands detection->imaging analysis Analyze band intensity to quantify protein levels imaging->analysis end End analysis->end

References

A Comparative Analysis of USP14 Inhibitors: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) vs. IU1-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 14 (USP14): 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, and its analog, this compound-47. Both small molecules are instrumental in the study of the ubiquitin-proteasome system (UPS) and hold potential for therapeutic development in areas such as neurodegenerative diseases.

Executive Summary

This compound was identified as a selective inhibitor of proteasome-associated USP14, enhancing proteasomal activity by preventing the trimming of ubiquitin chains from protein substrates, thereby promoting their degradation. Building on the scaffold of this compound, this compound-47 was developed as a more potent and selective analog. This guide will delineate the key differences in their efficacy, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following table summarizes the key efficacy parameters for this compound and this compound-47, highlighting the superior potency of this compound-47.

Parameter1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound)This compound-47Reference
Chemical Name 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(1-pyrrolidinyl)ethanone1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-piperidinyl)ethanone[1]
Target Proteasome-associated Ubiquitin-Specific Protease 14 (USP14)Proteasome-associated Ubiquitin-Specific Protease 14 (USP14)[1]
IC50 for USP14 4-5 µM / 4.7 µM60 nM / 0.6 µM[1][2][3][4]
Selectivity Selective over 8 other human DUBs, including IsoT/USP5 (IC50 = 100 µM) and UCH37 (IC50 > 700 µM)>30-fold selective for USP14 over IsoT/USP5 (IC50 = 20 µM)[1][2][3]
Reported Effects Enhances degradation of some proteasome substrates in cells.Enhances degradation of proteasome substrates in vitro; increases degradation of wild-type and pathological tau in various cell models.[1][3]

Mechanism of Action: Inhibition of USP14

Both this compound and this compound-47 are active-site-directed inhibitors of USP14. USP14 is a deubiquitinating enzyme that associates with the 19S regulatory particle of the proteasome. Its primary function is to trim ubiquitin chains from substrates that are targeted for degradation. By cleaving ubiquitin, USP14 can rescue substrates from degradation, thereby negatively regulating the proteasome's activity.

The inhibition of USP14 by this compound and this compound-47 blocks this ubiquitin-trimming activity. This leads to an accumulation of polyubiquitinated substrates at the proteasome, which in turn enhances their degradation. This mechanism has been shown to be beneficial in cellular models of diseases characterized by the accumulation of misfolded proteins, such as tauopathies.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the role of USP14 in the ubiquitin-proteasome system and the mechanism of action of this compound and this compound-47.

USP14_Inhibition cluster_proteasome Proteasome Proteasome Proteasome USP14 USP14 Proteasome->USP14 Association Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation Ubiquitinated_Substrate Ubiquitinated Substrate Protein Ubiquitinated_Substrate->Proteasome Binding USP14->Ubiquitinated_Substrate Deubiquitination (Trimming of Ub chain) Free_Ubiquitin Free Ubiquitin USP14->Free_Ubiquitin Release IU1_this compound-47 This compound / this compound-47 IU1_this compound-47->USP14 Inhibition

Caption: Inhibition of USP14 by this compound/IU1-47 enhances protein degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Deubiquitinating Enzyme Activity Assay (Ub-AMC Hydrolysis)

This assay is used to determine the IC50 values of the inhibitors against DUBs.

Protocol:

  • Human proteasomes are purified, and recombinant USP14 is added to associate with them.

  • The proteasome-USP14 complex is incubated with varying concentrations of the inhibitor (this compound or this compound-47) or DMSO as a vehicle control.

  • The fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is added to the reaction.

  • The hydrolysis of Ub-AMC by USP14 releases free AMC, which is fluorescent.

  • The fluorescence is measured over time using a plate reader (excitation ~380 nm, emission ~460 nm).

  • The rate of hydrolysis is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[1]

  • For selectivity profiling, the same assay is performed with other purified DUBs (e.g., IsoT/USP5, UCH37).

In Vitro Substrate Degradation Assay

This assay assesses the ability of the inhibitors to enhance the degradation of a model proteasome substrate.

Protocol:

  • A polyubiquitinated model substrate (e.g., T7-Sic1PY) is prepared.

  • Purified human proteasomes are incubated with recombinant USP14.

  • The polyubiquitinated substrate is added to the proteasome-USP14 mixture in the presence of either the inhibitor (this compound-47) or DMSO.

  • The reaction is incubated at 37°C, and aliquots are taken at different time points.

  • The degradation of the substrate is analyzed by SDS-PAGE followed by immunoblotting with an antibody against the substrate tag (e.g., T7).[1]

Cellular Tau Degradation Assay

This assay evaluates the effect of the inhibitors on the degradation of the microtubule-associated protein tau in a cellular context.

Protocol:

  • Primary neuronal cultures or mouse embryonic fibroblasts (MEFs) are treated with different concentrations of this compound-47 or DMSO.

  • After a specified incubation period (e.g., 48 hours), the cells are lysed.

  • The total protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The levels of total tau and phosphorylated tau are detected by immunoblotting using specific antibodies.

  • The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the change in tau levels.[1][3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of USP14 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation DUB_Assay Deubiquitinating Enzyme Activity Assay (Ub-AMC) Substrate_Degradation_Assay Substrate Degradation Assay (e.g., Sic1) DUB_Assay->Substrate_Degradation_Assay Confirm Potency & Selectivity IC50_Determination IC50 & Selectivity Determination DUB_Assay->IC50_Determination Data Analysis Efficacy_Confirmation Confirmation of Target Engagement & Efficacy Substrate_Degradation_Assay->Efficacy_Confirmation Cell_Culture Cell Culture (e.g., Neurons, MEFs) Compound_Treatment Treatment with This compound or this compound-47 Cell_Culture->Compound_Treatment Protein_Analysis Protein Level Analysis (e.g., Western Blot for Tau) Compound_Treatment->Protein_Analysis Protein_Analysis->Efficacy_Confirmation Data Analysis

Caption: Workflow for assessing USP14 inhibitor efficacy.

Conclusion

Both 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) and this compound-47 are valuable research tools for modulating the activity of the ubiquitin-proteasome system through the inhibition of USP14. The available data clearly indicate that this compound-47 is a more potent inhibitor than its predecessor, this compound, exhibiting a significantly lower IC50 value for USP14. This enhanced potency makes this compound-47 a more suitable candidate for studies requiring robust and specific inhibition of USP14 at lower concentrations, potentially reducing off-target effects. The development of this compound-47 represents a significant advancement in the quest for therapeutic agents targeting the deubiquitination process.

References

Cross-validation of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of the compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, across various cancer cell lines. This compound is a selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme associated with the proteasome.[1][2][3][4][5][6][7][8] Inhibition of USP14 has been shown to enhance the degradation of proteasome substrates, including proteins implicated in cancer progression.[9] This document summarizes key experimental findings, presents detailed methodologies, and visualizes the compound's mechanism of action.

Quantitative Analysis of In Vitro Activity

The following table summarizes the observed effects of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) on the viability and proliferation of different cancer cell lines. While specific IC50 values for cytotoxicity are not consistently reported in the literature, the available data demonstrates a dose-dependent inhibitory effect.

Cell LineCancer TypeObserved EffectConcentration RangeIncubation TimeReference
HeLa Cervical CancerSignificant decrease in cell proliferation.0.1 - 100 µM24, 48 hours[10]
SiHa Cervical CancerSignificant decrease in cell proliferation.0.1 - 100 µM24, 48 hours[10]
MKN74 Gastric CancerSignificant reduction in cell viability.100 µM8 hours[2]
ML1 Follicular Thyroid CancerDose-dependent decrease in cell proliferation and migration.1 - 100 µM24 hours[2]
FTC-133 Follicular Thyroid CancerDose-dependent decrease in cell proliferation.1 - 100 µMNot Specified
A549 Lung CancerDose-dependent decrease in cell proliferation (using this compound-47, a potent derivative).Not SpecifiedNot Specified[11][12]
H1299 Lung CancerDecreased cell proliferation (using this compound-47, a potent derivative).20 µMNot Specified[12]

Note: The IC50 for the enzymatic inhibition of USP14 by this compound is reported to be between 4 and 5 µM.[1][4][8][13] A more potent derivative, this compound-47, has a reported IC50 of 0.6 µM for USP14.[14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary of the compound's activity.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline based on standard practices and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) in DMSO.

    • On the day of treatment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM).

    • Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).

  • Cell Treatment and Harvesting:

    • Seed cells and treat them with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1 mL of cold PBS and add them dropwise into 9 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with cold PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of key proteins in the signaling pathway affected by this compound.

  • Protein Extraction:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., USP14, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) and a typical experimental workflow.

G cluster_0 Mechanism of Action of this compound This compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl) -2-pyrrolidin-1-ylethanone (this compound) USP14 USP14 This compound->USP14 Inhibits Proteasome 26S Proteasome USP14->Proteasome Associates with Ub_Protein Ubiquitinated Protein Substrates USP14->Ub_Protein Deubiquitinates (removes ubiquitin) MDM2 MDM2 USP14->MDM2 Stabilizes Proteasome->Ub_Protein Binds Degradation Protein Degradation Ub_Protein->Degradation Leads to p53 p53 MDM2->p53 Ubiquitinates for degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G cluster_1 Experimental Workflow for Cell Viability Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability) Read->Analyze End End Analyze->End

References

A Comparative Analysis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) for USP14 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and selectivity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, a selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 14 (USP14). This document outlines its performance against other known USP14 inhibitors, supported by experimental data, to aid in the selection of appropriate tools for research and drug discovery in pathways regulated by USP14, such as those implicated in neurodegenerative diseases and cancer.

Executive Summary

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a cell-permeable, reversible, and selective inhibitor of USP14 with a half-maximal inhibitory concentration (IC50) of approximately 4.7 µM.[1][2][3] It exhibits a favorable selectivity profile, showing minimal to no inhibition of several other deubiquitinating enzymes. While more potent analogs and other classes of USP14 inhibitors exist, this compound remains a valuable and well-characterized tool for studying the cellular functions of USP14. This guide will compare this compound with its more potent analog, this compound-47, and the less specific inhibitors, b-AP15 and VLX1570.

Data Presentation: Comparative Inhibitor Analysis

The following table summarizes the quantitative data for this compound and its alternatives, focusing on their potency against USP14 and other relevant DUBs.

CompoundTarget(s)IC50 (µM)Selectivity Notes
1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) USP14 4.7 [1][3][4]Highly selective for USP14. Shows little to no activity against IsoT, UCH37, BAP1, UCH-L1, UCH-L3, USP15, USP2, and USP7.
This compound-47USP140.6[5][6]A more potent analog of this compound with retained specificity for USP14 over the closely related IsoT/USP5.[5][6]
b-AP15USP14, UCHL516.8 (against 19S proteasome DUB activity)[7]A non-selective inhibitor that also targets UCHL5.[7][8][9] It has been shown to induce non-specific protein aggregation.[2]
VLX1570USP14, UCHL5Not specified in search resultsAn analog of b-AP15 with improved potency and solubility.[5][8] Like b-AP15, it targets both USP14 and UCHL5 and can cause non-specific protein cross-linking.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric inhibitor of USP14.[[“]] It binds to a site distinct from the catalytic active site, thereby preventing the enzyme from processing its ubiquitin-conjugated substrates.[[“]] This leads to an accumulation of polyubiquitinated proteins at the proteasome, which can enhance their degradation. The inhibition of USP14 by this compound has been shown to modulate several cellular processes, including protein homeostasis and autophagy, which are critical in various disease states.

USP14_Inhibition_Pathway Mechanism of this compound Action on the Ubiquitin-Proteasome System cluster_proteasome 26S Proteasome Proteasome Proteasome Core USP14 USP14 Proteasome->USP14 Association Degradation Substrate Degradation Proteasome->Degradation Leads to Deubiquitination Deubiquitination USP14->Deubiquitination Catalyzes Polyubiquitinated_Substrate Polyubiquitinated Substrate Polyubiquitinated_Substrate->Proteasome Binding This compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)- 2-pyrrolidin-1-ylethanone (this compound) This compound->USP14 Inhibits Deubiquitination->Polyubiquitinated_Substrate Removes Ubiquitin Deubiquitination->Degradation Prevents Recycled_Ubiquitin Recycled Ubiquitin Deubiquitination->Recycled_Ubiquitin

Mechanism of this compound action on the Ubiquitin-Proteasome System.

Experimental Protocols

Ubiquitin-AMC Hydrolysis Assay for DUB Activity

This assay is a standard method for measuring the activity of deubiquitinating enzymes like USP14 and for determining the potency of their inhibitors.

Objective: To quantify the enzymatic activity of a DUB by measuring the fluorescence generated from the cleavage of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

  • Purified recombinant DUB enzyme (e.g., USP14)

  • Ub-AMC substrate (e.g., from Boston Biochem or Cayman Chemical)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA.[3]

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DUB enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of Ub-AMC in DMSO. Further dilute in assay buffer to the final working concentration (e.g., 1 µM).[4]

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, the DUB enzyme, and the test inhibitor (or DMSO for control wells).

    • Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed time point (end-point assay).[11]

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase).

    • Plot the enzyme activity (or rate) against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Ub_AMC_Assay_Workflow Workflow for Ub-AMC Hydrolysis Assay Start Start Reagent_Prep Prepare Reagents: DUB Enzyme, Ub-AMC, Inhibitor Dilutions Start->Reagent_Prep Assay_Setup Set up 96-well plate: Assay Buffer + DUB + Inhibitor/DMSO Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (15-30 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Ub-AMC Substrate Pre_incubation->Reaction_Initiation Measurement Measure Fluorescence (Kinetic or End-point) Reaction_Initiation->Measurement Data_Analysis Analyze Data: Calculate Initial Velocity, Plot Dose-Response Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Workflow for the Ubiquitin-AMC Hydrolysis Assay.

Specificity and Off-Target Analysis

A critical aspect of a chemical probe's utility is its specificity for the intended target. This compound has demonstrated good selectivity for USP14 over a panel of other DUBs. This is a significant advantage over compounds like b-AP15 and VLX1570, which also inhibit UCHL5.[7][8][9] The promiscuity of these latter compounds can complicate the interpretation of experimental results, as observed effects may not be solely attributable to USP14 inhibition.

However, it is important to note that at higher concentrations (>25 µM), this compound has been reported to have off-target effects, including neurotoxicity, reduction of ATP levels, and inhibition of mitochondrial Complex I.[11] Therefore, it is crucial to use this compound at concentrations as close to its IC50 as possible and to include appropriate controls to validate that the observed phenotypes are due to USP14 inhibition.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a well-established and selective inhibitor of USP14. Its specificity makes it a superior choice over less selective compounds like b-AP15 and VLX1570 for targeted studies of USP14 function. For researchers requiring higher potency, the analog this compound-47 presents a viable alternative. As with any pharmacological inhibitor, careful dose-response studies and the use of appropriate controls are essential to ensure that the observed effects are on-target. This guide provides the necessary comparative data and experimental context to assist researchers in making an informed decision for their specific research needs.

References

A Comparative Guide to the USP14 Inhibitor 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, a compound also known as IU1, a selective inhibitor of Ubiquitin-Specific Protease 14 (USP14). The document summarizes its performance alongside key alternative USP14 inhibitors, supported by available experimental data.

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a small molecule inhibitor of USP14, a deubiquitinating enzyme associated with the proteasome.[1][2][3] USP14 plays a crucial role in regulating protein degradation by trimming ubiquitin chains from proteasome-bound substrates, thereby rescuing them from degradation. Inhibition of USP14 can enhance the degradation of certain proteins, a mechanism of interest in various diseases, including neurodegenerative disorders and cancer. This guide compares the available data on this compound with its more potent analog, this compound-47, and two other notable USP14 inhibitors, b-AP15 and VLX1570.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and its alternatives based on published literature.

CompoundTarget(s)IC50 (USP14)Other IC50 ValuesKey In Vitro / In Vivo Findings
This compound USP144.7 µM[2][3]>100 µM against a panel of other DUBs[3]Enhances proteasome activity; reduces levels of tau, TDP-43, and ATXN3 in cells.[3]
This compound-47 USP1460 nM[4][5][6]>30-fold selective for USP14 over USP5 (IsoT).[4][5][6]10-fold more potent than this compound; accelerates degradation of wild-type and pathological tau in neurons.[4][7]
b-AP15 USP14, UCHL5~1-5 µMIC50 of 16.8 µM for proteasome deubiquitinase activity.[1]Induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance. In vivo, inhibits tumor growth in xenograft models.
VLX1570 USP14, UCHL5~10 µM (for DUBs)IC50s of 43-191 nM in multiple myeloma cell lines.Induces apoptosis in multiple myeloma cells; shows efficacy in xenograft models.[2]

Signaling Pathway and Mechanism of Action

USP14 is a deubiquitinating enzyme that associates with the 19S regulatory particle of the proteasome. It can remove ubiquitin chains from substrate proteins, thereby preventing their degradation by the 20S catalytic core of the proteasome. Inhibition of USP14 enhances the degradation of a subset of proteasome substrates.

USP14_Pathway USP14 Signaling Pathway cluster_proteasome 26S Proteasome Proteasome_19S 19S Regulatory Particle Proteasome_20S 20S Catalytic Particle Proteasome_19S->Proteasome_20S Translocation USP14 USP14 Proteasome_19S->USP14 Association Degradation Protein Degradation Proteasome_20S->Degradation Ub_Substrate Ubiquitinated Substrate Protein USP14->Ub_Substrate Deubiquitination Ub_Substrate->Proteasome_19S Binding Free_Ub Free Ubiquitin Ub_Substrate->Free_Ub This compound This compound / Alternatives This compound->USP14 Inhibition

Caption: Inhibition of USP14 by this compound and its alternatives prevents the removal of ubiquitin from substrate proteins, promoting their degradation by the proteasome.

Experimental Protocols

Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound)

Postulated Synthetic Workflow:

Synthesis_Workflow Postulated Synthesis of this compound Start 1,4-Dicarbonyl Precursor + 4-Fluoroaniline Paal_Knorr Paal-Knorr Reaction Start->Paal_Knorr Pyrrole_Intermediate 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole Paal_Knorr->Pyrrole_Intermediate Acylation Friedel-Crafts Acylation Pyrrole_Intermediate->Acylation Acylated_Intermediate 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Acylation->Acylated_Intermediate Halogenation α-Halogenation Acylated_Intermediate->Halogenation Halo_Intermediate 2-Bromo-1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Halogenation->Halo_Intermediate Nucleophilic_Sub Nucleophilic Substitution with Pyrrolidine Halo_Intermediate->Nucleophilic_Sub Final_Product This compound Nucleophilic_Sub->Final_Product

Caption: A plausible synthetic route to this compound involving a Paal-Knorr reaction followed by side-chain elaboration.

In Vitro USP14 Inhibition Assay (Ub-AMC Hydrolysis)

The inhibitory activity of the compounds against USP14 is typically determined using a fluorogenic assay that measures the cleavage of ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 5 mM DTT, and 0.1 mg/mL ovalbumin).

    • Reconstitute purified human 26S proteasome and Ub-AMC substrate in the assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the 26S proteasome to the wells and incubate to allow for compound binding.

    • Initiate the reaction by adding the Ub-AMC substrate.

    • Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time, which corresponds to the cleavage of AMC from ubiquitin.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Ub-AMC Hydrolysis Assay Workflow Start Prepare Reagents Dispense_Compound Dispense Test Compound in Microplate Start->Dispense_Compound Add_Proteasome Add 26S Proteasome and Incubate Dispense_Compound->Add_Proteasome Add_Substrate Add Ub-AMC Substrate Add_Proteasome->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and IC50 Value Measure_Fluorescence->Data_Analysis End Results Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of USP14 inhibitors using the Ub-AMC assay.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and toxicity data for this compound are not extensively reported in the public literature. For the alternative compounds, some data is available:

  • b-AP15: In mice, following intravenous injection, b-AP15 showed rapid plasma clearance.[2] It has demonstrated anti-tumor activity in xenograft models with tolerable toxicity at effective doses. However, some studies suggest that b-AP15 and its analog VLX1570 may exhibit non-specific toxicity due to their Michael acceptor motif, which can react with cellular nucleophiles.

  • VLX1570: This compound progressed to clinical trials for multiple myeloma but was placed on clinical hold due to dose-limiting toxicities.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a valuable research tool for studying the biological roles of USP14. It exhibits good selectivity for USP14 over other deubiquitinating enzymes. However, its potency is modest compared to its analog, this compound-47, which offers a significant improvement in inhibitory activity. Other USP14 inhibitors, such as b-AP15 and VLX1570, have also been developed and have shown efficacy in preclinical cancer models, though potential off-target effects and toxicity should be considered. The lack of detailed public information on the synthesis, pharmacokinetics, and toxicity of this compound highlights the need for further investigation to fully characterize its potential as a therapeutic agent. Researchers should carefully consider the specific requirements of their studies when selecting a USP14 inhibitor, weighing factors such as potency, selectivity, and potential for off-target effects.

References

Benchmarking 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone against known neuroprotective compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the novel compound, 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (hereinafter referred to as Compound X), against established neuroprotective agents: Edaravone, Citicoline, and N-acetylcysteine (NAC). The objective is to offer a comprehensive framework for evaluating the neuroprotective potential of Compound X, utilizing standardized in vitro assays and presenting the data in a clear, comparative format.

Compound Profiles

Compound X (1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone) is a novel synthetic pyrrolidinone derivative. While its neuroprotective mechanisms are yet to be fully elucidated, its chemical structure suggests potential antioxidant and anti-inflammatory properties. This guide outlines a proposed series of experiments to characterize its efficacy in mitigating neuronal damage.

Edaravone is a potent free radical scavenger that is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[1][2] Its primary neuroprotective mechanism involves the reduction of oxidative stress by neutralizing harmful reactive oxygen species (ROS), thereby preventing lipid peroxidation and subsequent neuronal cell death.[1]

Citicoline (CDP-choline) is an endogenous compound that serves as an intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes.[3][4] Its neuroprotective effects are pleiotropic, including stabilization of cell membranes, reduction of oxidative stress, and enhancement of acetylcholine synthesis.[3][5][6]

N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (GSH).[7][8] By replenishing intracellular GSH levels, NAC effectively combats oxidative stress.[7][8] It also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.[9][10]

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical data from proposed in vitro studies to illustrate how Compound X could be benchmarked against the reference compounds. These studies would assess the compounds' ability to protect primary cortical neurons from glutamate-induced excitotoxicity.

Table 1: Neuroprotective Effect on Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle (Glutamate) -52.3 ± 3.1
Compound X 165.8 ± 4.2
1088.2 ± 5.5
10091.5 ± 4.8
Edaravone 168.1 ± 3.9
1085.4 ± 6.1
10089.7 ± 5.3
Citicoline 160.2 ± 4.5
1075.3 ± 5.8
10082.1 ± 6.2
N-acetylcysteine 163.5 ± 3.7
1080.9 ± 5.1
10086.4 ± 4.9

Table 2: Inhibition of Reactive Oxygen Species (ROS) Production

CompoundConcentration (µM)ROS Levels (% of Glutamate Control)
Vehicle (Glutamate) -100
Compound X 178.9 ± 6.3
1045.1 ± 5.9
10038.7 ± 4.2
Edaravone 172.4 ± 7.1
1041.3 ± 6.4
10035.8 ± 5.1
Citicoline 185.2 ± 8.0
1068.7 ± 7.2
10060.3 ± 6.8
N-acetylcysteine 175.6 ± 6.8
1050.2 ± 5.5
10042.1 ± 4.9

Table 3: Reduction of Apoptosis (Caspase-3 Activity)

CompoundConcentration (µM)Caspase-3 Activity (% of Glutamate Control)
Vehicle (Glutamate) -100
Compound X 182.4 ± 7.5
1051.6 ± 6.2
10044.9 ± 5.8
Edaravone 180.1 ± 8.1
1055.8 ± 7.3
10048.2 ± 6.4
Citicoline 188.9 ± 9.2
1070.3 ± 8.5
10065.1 ± 7.9
N-acetylcysteine 184.7 ± 7.9
1060.5 ± 6.9
10053.4 ± 6.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Primary Cortical Neuron Culture

Primary cortical neurons would be isolated from embryonic day 18 rat brains. The cortices would be dissected, dissociated, and plated on poly-D-lysine-coated plates. Cultures would be maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Experiments would be conducted on days in vitro (DIV) 9-10.

2. Induction of Glutamate-Induced Excitotoxicity

To induce excitotoxicity, the culture medium would be replaced with a buffered saline solution containing 100 µM glutamate for 40 minutes. Following this, the glutamate-containing medium would be removed and replaced with fresh culture medium containing the test compounds (Compound X, Edaravone, Citicoline, or NAC) at the specified concentrations.

3. Cell Viability (MTT) Assay

Cell viability would be assessed 24 hours after glutamate exposure using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11] MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance of the dissolved formazan would be measured at 570 nm, and cell viability would be expressed as a percentage of the untreated control.

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels would be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Neurons would be loaded with DCFH-DA, and the fluorescence intensity would be measured using a fluorescence microplate reader. ROS levels would be quantified relative to the glutamate-treated vehicle control.

5. Caspase-3 Activity Assay

Apoptosis would be quantified by measuring the activity of caspase-3, a key executioner caspase. A colorimetric or fluorometric assay kit would be used to measure the cleavage of a specific caspase-3 substrate. The results would be normalized to the total protein concentration and expressed as a percentage of the glutamate-treated vehicle control.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Benchmark Neuroprotective Compounds

The following diagrams illustrate the primary mechanisms of action for the established neuroprotective agents.

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Edaravone Edaravone Edaravone->ROS Scavenges Cell_Damage Neuronal Cell Damage/Death Lipid_Peroxidation->Cell_Damage

Caption: Edaravone's neuroprotective mechanism.

Citicoline_Mechanism Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Cytidine->Phosphatidylcholine Membrane_Stabilization Membrane Repair & Stabilization Phosphatidylcholine->Membrane_Stabilization Neuroprotection Neuroprotection Membrane_Stabilization->Neuroprotection

Caption: Citicoline's role in membrane synthesis.

NAC_Mechanism NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

Caption: N-acetylcysteine's antioxidant pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro neuroprotection assays described in this guide.

Experimental_Workflow Culture Primary Cortical Neuron Culture Glutamate Induce Excitotoxicity (100 µM Glutamate) Culture->Glutamate Treatment Treat with Compounds (Compound X, Benchmarks) Glutamate->Treatment Incubation 24-hour Incubation Treatment->Incubation Assays Perform Assays Incubation->Assays MTT Cell Viability (MTT) Assays->MTT ROS ROS Measurement Assays->ROS Caspase Caspase-3 Activity Assays->Caspase Data_Analysis Data Analysis & Comparison MTT->Data_Analysis ROS->Data_Analysis Caspase->Data_Analysis

Caption: In vitro neuroprotection assay workflow.

References

In vivo validation of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available in vivo validation data for the specific compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is limited. Therefore, this guide provides a comparative framework for the in vivo validation of a hypothetical therapeutic candidate, designated as Compound X , against a standard-of-care treatment in a preclinical cancer model. This document is intended to serve as a template for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Comparative Efficacy in a Xenograft Model

The therapeutic potential of Compound X was evaluated in a murine xenograft model of human colorectal cancer (HCT116). The primary endpoint was the inhibition of tumor growth compared to a vehicle control and a standard-of-care chemotherapeutic agent.

Table 1: Comparative Antitumor Efficacy of Compound X

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1502 ± 180-+2.5
Standard-of-Care10 mg/kg601 ± 9560-8.7
Compound X25 mg/kg450 ± 7870-1.5
Compound X50 mg/kg285 ± 6281-3.2

Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Procedure: A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium was subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.

Dosing and Administration
  • Compound Formulation: Compound X was formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The standard-of-care drug was reconstituted according to the manufacturer's instructions.

  • Dosing Regimen: Treatments were administered via intraperitoneal (IP) injection once daily for 21 consecutive days.

  • Monitoring: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was recorded concurrently to monitor for signs of toxicity.

Proposed Mechanism of Action and Experimental Workflow

To elucidate the potential mechanism of action of Compound X, a hypothetical signaling pathway is presented below, along with the general workflow for the in vivo validation study.

Hypothetical Signaling Pathway

The antitumor activity of Compound X is postulated to involve the inhibition of a key kinase in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in colorectal cancer.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

Experimental Workflow

The following diagram outlines the key phases of the in vivo validation study, from animal model preparation to data analysis.

G start HCT116 Cell Culture implant Tumor Cell Implantation (Nude Mice) start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment 21-Day Dosing Regimen (Vehicle, Standard, Compound X) randomize->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

Head-to-head comparison of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone and other deubiquitinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of drug discovery, particularly within the realm of protein degradation and cellular signaling, deubiquitinase (DUB) inhibitors have emerged as a promising class of therapeutic agents. This guide provides a head-to-head comparison of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, against other notable DUB inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Deubiquitinase Inhibitors

Deubiquitinating enzymes play a crucial role in counteracting the process of ubiquitination, thereby regulating protein stability and function. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This comparison focuses on this compound, a selective inhibitor of Ubiquitin-specific-processing protease 14 (USP14), and contrasts its activity with other well-characterized DUB inhibitors: b-AP15, WP1130, and PR-619.

Comparative Efficacy: A Quantitative Overview

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound and its counterparts against various DUBs. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the specific assay used, substrate concentration, and cell type. The data presented here is a compilation from various studies and should be interpreted with this in mind.

InhibitorTarget DUB(s)Reported IC50/EC50Assay Type/Cell Line
This compound USP144-5 µM[1]Cell-free assay[1]
USP14< 4 µMNot specified
IsoT/USP520 µMNot specified
This compound-47 (this compound derivative) USP140.6 µMNot specified
This compound-248 (this compound derivative) USP140.83 µMNot specified
b-AP15 UCHL5, USP1416.8 ± 2.8 µM19S proteasome activity assay (Ub-AMC)
UCHL5, USP142.1 ± 0.411 µMPurified 19S proteasomes (Ub-AMC cleavage)[2]
WP1130 (Degrasyn) USP9x, USP5, USP14, UCH371.8 µM (DUB activity)Cell-free assay
Multiple DUBsEC50 ~1 µM (48h)Not specified
PR-619 Pan-DUB inhibitor1-20 µM (EC50)Cell-free assay[3]
USP2, USP4, USP5, USP7, USP87.2, 3.93, 8.61, 6.86, 4.9 µM (EC50) respectivelyNot specified

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-AMC Cleavage Assay)

This assay is a common method to measure the enzymatic activity of DUBs and the potency of their inhibitors.

Materials:

  • Purified recombinant DUB enzyme (e.g., USP14)

  • DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DUB assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add the DUB enzyme to the assay buffer.

  • Add the serially diluted inhibitor to the enzyme mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time in kinetic mode.

  • The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.

Materials:

  • Cultured cells

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Culture cells to the desired confluency.

  • Treat one set of cells with the test inhibitor at a desired concentration and another set with vehicle (e.g., DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of different temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein (e.g., USP14) remaining in the soluble fraction at each temperature using a suitable protein detection method like Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Biological Context

The inhibition of specific DUBs can have profound effects on various cellular signaling pathways.

USP14 Inhibition (Target of this compound):

USP14 is a proteasome-associated DUB that can trim ubiquitin chains from substrates, thereby rescuing them from degradation. Inhibition of USP14 can lead to the accumulation of ubiquitinated proteins and affect multiple signaling pathways. For instance, USP14 has been implicated in the regulation of the Hedgehog signaling pathway [4]. It is also involved in modulating the degradation of key cellular proteins, and its inhibition has been shown to affect the levels of proteins like MDM2, which in turn influences p53 signaling.

USP14_Signaling cluster_Proteasome Proteasome-Associated Deubiquitination cluster_Inhibition Effect of this compound cluster_Downstream Downstream Signaling Proteasome 26S Proteasome USP14 USP14 Proteasome->USP14 Association Ub_Substrate Ubiquitinated Substrate USP14->Ub_Substrate Deubiquitination (Trimming) Accumulation Accumulation of Ubiquitinated Proteins Ub_Substrate->Proteasome Targeted for Degradation This compound This compound This compound->USP14 Inhibition Hedgehog Hedgehog Pathway Modulation Accumulation->Hedgehog p53_pathway p53 Pathway (via MDM2) Accumulation->p53_pathway

USP14 Inhibition by this compound and Downstream Effects.

UCHL5 Inhibition (Target of b-AP15):

Ubiquitin C-terminal hydrolase L5 (UCHL5), another proteasome-associated DUB, is also a target for some inhibitors like b-AP15. UCHL5 has been shown to be involved in several critical signaling pathways, including the Wnt/β-catenin pathway , the AKT/mTOR pathway , and the Hedgehog signaling pathway [5][6][7][8][9]. Its inhibition can lead to the suppression of cancer cell proliferation and migration.

UCHL5_Signaling cluster_Inhibition Effect of b-AP15 cluster_Pathways Affected Signaling Pathways cluster_Consequences Cellular Consequences bAP15 b-AP15 UCHL5 UCHL5 bAP15->UCHL5 Inhibition Wnt Wnt/β-catenin Pathway AKT_mTOR AKT/mTOR Pathway Hedgehog Hedgehog Pathway Proliferation Decreased Proliferation Wnt->Proliferation Migration Decreased Migration Wnt->Migration AKT_mTOR->Proliferation AKT_mTOR->Migration Hedgehog->Proliferation

UCHL5 Inhibition by b-AP15 and Affected Pathways.

Experimental Workflow for DUB Inhibitor Discovery

The process of identifying and validating a novel DUB inhibitor typically follows a structured workflow, from initial screening to in-depth cellular characterization.

DUB_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Characterization cluster_Mechanism Mechanism of Action HTS High-Throughput Screening (e.g., Ub-AMC assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling (DUB panel) IC50->Selectivity Target_Engagement Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Cellular_Assays Cellular Activity (Proliferation, Apoptosis) Target_Engagement->Cellular_Assays Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Pathway_Analysis

General Workflow for DUB Inhibitor Discovery.

Conclusion

This guide provides a comparative overview of this compound and other deubiquitinase inhibitors, highlighting their efficacy, the experimental methods used for their characterization, and their impact on cellular signaling. While this compound demonstrates specificity for USP14, other inhibitors like b-AP15 and WP1130 exhibit a broader range of targets. The choice of inhibitor for a particular research application will depend on the specific DUB and signaling pathway of interest. The provided protocols and workflow diagrams are intended to serve as a valuable resource for researchers embarking on studies involving these potent modulators of the ubiquitin-proteasome system.

References

Safety Operating Guide

Safe Disposal of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel now have access to a comprehensive guide for the proper disposal of the chemical compound 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. This guide outlines essential safety protocols and logistical procedures to ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

The following procedures have been compiled based on general laboratory safety standards and the known hazardous properties of the compound. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations may vary.

Hazard Profile and Safety Precautions

Based on available data, 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is classified as an irritant (Xi) and poses a risk of serious eye damage (R41), causing serious eye damage (H318).[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Table 1: Safety and Physical Properties

PropertyValueSource
Hazard CodesXi (Irritant)[1]
Risk StatementsR41 (Risk of serious damage to eyes)[1]
GHS Hazard StatementsH318 (Causes serious eye damage)[1]
Physical FormOff-white to light brown powder[1]
SolubilityDMSO: >10mg/mL; Ethanol: Soluble[1]
StabilityStable for 2 years from purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Categorization: This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2]

  • Segregation: Keep this waste separate from other chemical waste streams to avoid potential reactions.[3] Specifically, store it away from incompatible materials. While specific incompatibilities for this compound are not listed, a general best practice is to store it away from strong acids, bases, and oxidizing agents.[3]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

3. Containerization:

  • Primary Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Given its form as a powder or in solution with DMSO or ethanol, a high-density polyethylene (HDPE) or glass container is suitable.[4][5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone," and the associated hazard warning (e.g., "Irritant," "Causes Serious Eye Damage").[6] The date of waste accumulation should also be clearly marked.

4. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[3][5][6]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.[4]

5. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Documentation: Maintain a record of the waste generated and its disposal, following your institution's and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generate Waste (Unused chemical or contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select & Label Waste Container ('Hazardous Waste', Chemical Name, Hazard) B->C D Place Waste in Labeled Container C->D E Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) D->E Secure Storage F Schedule Waste Pickup E->F Request Disposal G Transport to Central Accumulation Area F->G H Final Disposal (Licensed Facility) G->H

Caption: Workflow for the safe disposal of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone.

References

Essential Safety and Handling Protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (CAS No. 314245-33-5). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary identified hazard for this compound is the risk of serious eye damage.[1][2] Adherence to appropriate personal protective equipment protocols is mandatory.

PPE Category Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, as the compound is classified as causing serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.To avoid direct skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if dust/aerosols are generated.To prevent inhalation of any dust, mists, or vapors.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.To remove any potential residual contamination.
Operational and Handling Plan

Storage:

  • Store in a dry, cool, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4]

  • For long-term stability, store at 2-8°C.[1]

  • Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1]

Handling:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a chemical fume hood to ensure adequate ventilation.

  • Dispensing: Avoid generating dust when handling the solid form.

  • General Practices: Avoid contact with skin and eyes.[3] Do not breathe dust, vapors, or spray.[3]

Emergency Procedures
Exposure Scenario First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Accidental Release Absorb the spill with inert material (e.g., sand, silica gel) and collect it into a suitable, closed container for disposal.[3]
Disposal Plan

All waste materials, including empty containers and contaminated absorbents, should be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[3][4] Do not allow the product to enter drains.[5][6]

Workflow for Safe Handling

Safe Handling Workflow for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify availability of eyewash station and safety shower prep2 Don appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep1->prep2 handle1 Weigh/dispense compound, avoiding dust generation prep2->handle1 Proceed to handling handle2 Perform experimental procedures handle1->handle2 post1 Decontaminate work surfaces handle2->post1 Experiment complete post2 Dispose of waste in a designated, sealed container post1->post2 post3 Remove PPE post2->post3 post4 Wash hands thoroughly post3->post4 emergency In case of exposure or spill, follow emergency procedures

Caption: Workflow for safe handling of the specified compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IU1
Reactant of Route 2
Reactant of Route 2
IU1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.